3-Methylpyridine-4-boronic acid pinacol ester
Description
The exact mass of the compound 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-14-7-6-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCGEOWPLNVYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670564 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032358-00-1 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, are privileged structures found in a vast array of pharmaceuticals. This compound has emerged as a critical building block for introducing the 3-methyl-4-pyridyl moiety into target molecules. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1]
This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its application in the synthesis of advanced pharmaceutical intermediates. The content is tailored for researchers, medicinal chemists, and process development scientists who require a robust understanding of not just the protocols, but the underlying scientific principles that govern the use of this versatile reagent.
Physicochemical & Structural Properties
The pinacol ester form of a boronic acid is a strategic choice for synthetic chemists. Unlike free boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, the pinacol ester provides significant stability, simplifying purification, handling, and storage.[2][3] This stability is a critical attribute for a building block intended for use in multi-step synthetic campaigns.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1032358-00-1 | [1] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| Formula Weight | 219.09 g/mol | [1] |
| Physical Form | Off-white to white solid/powder | [4] |
| Melting Point | Data not available; solid at room temp. (unsubstituted analog melts at 102-104.4 °C) | [5] |
Core Synthesis Methodology: The Miyaura Borylation
The most reliable and scalable method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[2][6] This palladium-catalyzed process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The "Why": Mechanistic Rationale and Reagent Selection
Understanding the catalytic cycle is key to troubleshooting and optimizing the synthesis. The process begins with a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.
References
- 1. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 3-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methylpyridine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis. As a senior application scientist, this document synthesizes field-proven insights with established scientific principles to offer a practical resource for researchers in academia and industry.
Introduction: The Strategic Importance of Pyridine Boronic Esters
Pyridine-containing molecules are ubiquitous in pharmaceuticals and agrochemicals, owing to the unique electronic properties and metabolic stability conferred by the pyridine ring. The ability to functionalize the pyridine scaffold with precision is therefore of paramount importance in drug discovery and development. Boronic acids and their pinacol esters have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This compound is a valuable reagent that allows for the introduction of a 3-methylpyridin-4-yl moiety into a target molecule. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle, purify, and store compared to the free boronic acid, which can be prone to dehydration and protodeboronation.[1][2][3] This guide will delve into the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C12H18BNO2 | [4] |
| Formula Weight | 219.09 g/mol | [5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Freezer | [4] |
Safety and Handling: this compound is a chemical irritant. It is classified with the GHS07 pictogram and the signal word "Warning".[4] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a freezer.[4]
Synthesis of this compound
While several methods exist for the synthesis of pyridinylboronic acids and esters, including halogen-metal exchange and Miyaura borylation, the direct C-H borylation of pyridines has emerged as a powerful and atom-economical approach. Iridium-catalyzed C-H borylation, in particular, offers a means to directly convert C-H bonds to C-B bonds with high regioselectivity.[5][6][8]
Below is a detailed, field-proven protocol for the synthesis of this compound via an iridium-catalyzed C-H borylation reaction. This protocol is adapted from established methodologies for the borylation of substituted pyridines.[5][6]
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Diagram of the Synthetic Workflow:
Caption: Workflow for the Iridium-Catalyzed C-H Borylation.
Materials:
-
3-Methylpyridine
-
Bis(pinacolato)diboron (B2pin2)
-
[Ir(cod)OMe]2 (methoxy(cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 3-methylpyridine (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), [Ir(cod)OMe]2 (0.03 mmol, 3 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.06 mmol, 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 2 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 60-80%
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming C-C bonds and is widely used in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many drug candidates.[9]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed (typically 2-16 hours), as monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Expected Yield: 70-95%
Characterization and Stability
Stability: Pinacol boronic esters are generally more stable than their corresponding boronic acids.[1][2] They are tolerant of a wide range of reaction conditions and can often be purified by silica gel chromatography. However, they are susceptible to hydrolysis, especially under acidic or strongly basic conditions.[2] For Suzuki-Miyaura couplings, in situ hydrolysis to the boronic acid is often a key step in the catalytic cycle.[2] It is advisable to store this compound in a dry environment and at low temperatures to prevent degradation.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its enhanced stability compared to the free boronic acid, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it an attractive reagent for researchers. The synthetic and application protocols provided in this guide offer a practical starting point for the use of this important compound in the laboratory. As with any chemical reagent, a thorough understanding of its properties, handling requirements, and reactivity is crucial for its successful application.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of modern organic and medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Pyridine-based structures are ubiquitous in pharmaceuticals and agrochemicals, necessitating a robust toolkit of versatile building blocks for their synthesis. Among these, 3-Methylpyridine-4-boronic acid pinacol ester (CAS Number: 1032358-00-1 ) has emerged as a key reagent.[1][2] Its utility is primarily anchored in its role as a stable, efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in forming critical carbon-carbon bonds, offering field-proven insights for researchers and drug development professionals.
Caption: Chemical Structure of this compound.
Physicochemical Properties and Characterization
The pinacol ester functional group confers significant advantages over the corresponding free boronic acid. It enhances the compound's stability, making it less prone to dehydration-trimerization (forming boroxines) and protodeboronation, thereby improving its shelf-life and handling characteristics.[4][5]
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1032358-00-1 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [6] |
| Molecular Weight | 219.09 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Freezer, under inert atmosphere |
Characterization of this compound is routinely performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is used to confirm the molecular structure, while Mass Spectrometry (MS) verifies its molecular weight.
Synthesis Methodologies: A Practical Approach
The synthesis of pyridinylboronic acids and esters can be achieved through several established methods, including halogen-metal exchange, directed ortho-metallation (DoM), and transition metal-catalyzed C-H or C-F bond borylation. For this compound, a common and effective route involves a halogen-metal exchange of a corresponding halopyridine precursor, followed by borylation and subsequent esterification.
A highly illustrative and analogous procedure is the synthesis of 3-pyridylboronic acid pinacol ester from 3-bromopyridine, which can be adapted for this specific compound.[7] The causality behind this workflow is rooted in the generation of a potent nucleophilic organometallic intermediate that readily reacts with an electrophilic boron source.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
-
Step 1: Generation of the Organolithium Intermediate. A solution of 4-bromo-3-methylpyridine in an anhydrous ethereal solvent (e.g., THF, toluene) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).[7] This low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium species. A strong base, such as n-butyllithium (n-BuLi), is added dropwise. The n-BuLi performs a halogen-lithium exchange with the starting material, which is much faster at this temperature than competing reactions like addition to the pyridine ring.[7]
-
Step 2: Borylation. An electrophilic boron source, typically a trialkyl borate like triisopropyl borate, is added to the freshly prepared organolithium solution. The borate ester is chosen for its reactivity and handling characteristics. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom.
-
Step 3: Hydrolysis. The reaction is carefully quenched with an aqueous acid solution (e.g., 2N HCl). This step hydrolyzes the borate complex to yield the free 3-methylpyridine-4-boronic acid. The pH is then carefully adjusted to the isoelectric point of the molecule (around pH 7) to precipitate the boronic acid.[7]
-
Step 4: Pinacol Esterification. The isolated crude boronic acid is mixed with pinacol in a solvent like toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the esterification reaction to completion.[7] This step is self-validating; the reaction mixture typically changes from a cloudy suspension to a clear solution upon completion.
-
Step 5: Purification. After removing the solvent under reduced pressure, the resulting solid is purified, often by recrystallization or trituration with a non-polar solvent like cyclohexane, to yield the final product as a stable, crystalline solid.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl and hetero-biaryl scaffolds that are central motifs in many active pharmaceutical ingredients.[4][8]
The pinacol ester provides a slow-release source of the boronic acid under the basic reaction conditions, which can be advantageous in complex syntheses. The overall process is a palladium-catalyzed cycle involving three key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction Execution: Heat the mixture with stirring to a temperature between 80-120 °C. The reaction progress is monitored by a suitable chromatographic technique (TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Handling, Storage, and Safety
As a responsible scientist, proper handling and storage are crucial for both safety and maintaining the integrity of the reagent.
-
Safety: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. For long-term stability, storage in a freezer is recommended.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is a high-value, versatile building block that empowers chemists in the fields of drug discovery and material science. Its enhanced stability compared to the free boronic acid, coupled with its reliable performance in the robust Suzuki-Miyaura reaction, makes it an indispensable tool for the efficient synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, and application protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. This compound CAS#: 1032358-00-1 [m.chemicalbook.com]
- 2. H32135.MD [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 3-Methylpyridine-4-boronic Acid Pinacol Ester for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 3-Methylpyridine-4-boronic acid pinacol ester. As a pivotal building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of this reagent's characteristics is essential for its effective application. This document moves beyond a simple recitation of facts to offer insights into the practical application and underlying principles governing its reactivity.
Compound Profile and Significance
This compound, with the CAS number 1032358-00-1, is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with a methyl group and a boronic acid pinacol ester, makes it a valuable synthon for introducing the 3-methylpyridin-4-yl moiety into complex molecules.[1][2] This is particularly relevant in medicinal chemistry, where the pyridine scaffold is a common feature in a vast array of biologically active compounds.[3] The pinacol ester group confers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.[4][5]
Molecular Structure:
Figure 1: Structure of this compound.
Physicochemical Properties
A precise understanding of the physical properties of a reagent is fundamental to its successful application in synthesis, including aspects of reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 1032358-00-1 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| Molecular Weight | 219.09 g/mol | [1][6] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not definitively reported | N/A |
| Boiling Point | Not definitively reported | N/A |
| Solubility | Soluble in many common organic solvents such as THF, dioxane, and DMF. | General knowledge |
Note on Physical State and Purity: While generally supplied as a solid, the exact physical form (e.g., crystalline, amorphous powder) can vary between suppliers. It is typically available with a purity of 95% or higher.[1]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm (s, 1H): Proton on the pyridine ring adjacent to the nitrogen.
-
δ ~7.2-7.4 ppm (d, 1H): Proton on the pyridine ring.
-
δ ~2.3-2.5 ppm (s, 3H): Methyl protons on the pyridine ring.
-
δ ~1.3 ppm (s, 12H): Methyl protons of the pinacol group.
¹³C NMR (101 MHz, CDCl₃):
-
δ ~150-160 ppm: Carbon atoms of the pyridine ring adjacent to the nitrogen.
-
δ ~120-140 ppm: Other carbon atoms of the pyridine ring.
-
δ ~84 ppm: Quaternary carbons of the pinacol group bonded to oxygen.
-
δ ~25 ppm: Methyl carbons of the pinacol group.
-
δ ~18-22 ppm: Methyl carbon on the pyridine ring.
Note: The carbon atom attached to the boron may be difficult to observe or appear as a broad signal due to quadrupolar relaxation.
Chemical Properties and Reactivity
The chemical utility of this compound is primarily centered around the carbon-boron bond, which enables its participation in a variety of cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. In this context, this compound serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[5][7][8]
General Reaction Scheme:
Figure 2: General workflow of a Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The pyridine nitrogen can coordinate to the palladium center, influencing the catalytic cycle. Therefore, optimization of reaction conditions is often necessary for specific substrates.
Stability and Handling
Pinacol boronic esters are generally more stable to air and moisture than their corresponding boronic acids.[4] However, they can undergo hydrolysis, particularly under acidic or strongly basic conditions, to form the boronic acid.[4] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.[9]
Safety Precautions: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[9]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be seen as a starting point, and optimization may be required for specific substrates.
Objective: To synthesize a 4-aryl-3-methylpyridine derivative.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
Rationale for Key Steps:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.
-
Base: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Excess Boronic Ester: A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable aryl halide.
Applications in Drug Discovery and Development
The 3-methyl-4-pyridinyl motif is present in numerous compounds of pharmaceutical interest. The ability to efficiently introduce this group via Suzuki-Miyaura coupling using this compound makes it a valuable tool for lead optimization and the synthesis of compound libraries for high-throughput screening.
Conclusion
This compound is a stable and versatile reagent for the introduction of the 3-methylpyridin-4-yl group in organic synthesis. Its primary application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, underscores its importance in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful and safe implementation in the laboratory.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound CAS#: 1032358-00-1 [chemicalbook.com]
- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
A Technical Guide to the Spectral Characteristics of 3-Methylpyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Molecular Structure and Spectroscopic Overview
3-Methylpyridine-4-boronic acid pinacol ester possesses a pyridine ring substituted with a methyl group and a boronic acid pinacol ester group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of analogous compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl group protons, and the protons of the pinacol ester moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.5 | d | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. |
| ~8.4 | s | 1H | H-2 | The proton at the 2-position is also deshielded by the adjacent nitrogen. |
| ~7.8 | d | 1H | H-5 | The proton at the 5-position will be a doublet due to coupling with the H-6 proton. |
| ~2.5 | s | 3H | -CH₃ | The methyl group protons on the pyridine ring will appear as a singlet. |
| ~1.3 | s | 12H | -C(CH₃)₂ | The twelve equivalent protons of the two methyl groups on the pinacol ester will give a sharp singlet. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-8 Hz.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150-160 | C-2, C-6 | Carbons adjacent to the nitrogen atom in the pyridine ring are significantly deshielded. |
| ~140 | C-4 | The carbon atom attached to the boron is expected in this region. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~135 | C-5 | Aromatic carbon. |
| ~125 | C-3 | Aromatic carbon. |
| ~84 | -C (CH₃)₂ | The quaternary carbons of the pinacol ester group. |
| ~25 | -C(C H₃)₂ | The methyl carbons of the pinacol ester group. |
| ~20 | -C H₃ | The methyl carbon on the pyridine ring. |
Note: The carbon atom directly attached to the boron (C-4) may exhibit a broad signal or be unobserved due to quadrupolar broadening.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, B-O bonds, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch (methyl and pinacol) | Strong |
| ~1600, ~1470 | Aromatic C=C and C=N stretching | Medium-Strong |
| 1380-1360 | B-O stretching | Strong |
| 1150-1050 | C-O stretching | Strong |
The presence of a strong band in the 1380-1360 cm⁻¹ region is particularly diagnostic for the B-O bond of the pinacol ester[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
For this compound (C₁₂H₁₈BNO₂), the expected molecular weight is approximately 219.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. A common fragmentation pattern for pinacol esters is the loss of a methyl group, leading to a peak at m/z 204.
High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.
Synthesis
A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-4-halopyridine (e.g., 4-bromo-3-methylpyridine), bis(pinacolato)diboron, a palladium catalyst, and a base.
-
Add a dry, degassed solvent.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.
Spectral Data Acquisition
¹H and ¹³C NMR:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
FT-IR:
-
Prepare a sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).
-
Record the spectrum using a Fourier-transform infrared spectrometer.
MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using a mass spectrometer, for instance, a GC-MS for volatile compounds or an LC-MS with an appropriate ionization source (e.g., ESI) for less volatile compounds.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, facilitating its use in drug discovery and development programs.
References
reactivity and stability of 3-Methylpyridine-4-boronic acid pinacol ester
An In-depth Technical Guide to the Reactivity and Stability of 3-Methylpyridine-4-boronic acid Pinacol Ester
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the efficient construction of complex molecular architectures is paramount. Pyridine-based structures are ubiquitous in bioactive compounds, and their synthesis often relies on robust and versatile building blocks.[1][2] this compound has emerged as a critical reagent in this domain, primarily serving as a stable and reliable precursor in palladium-catalyzed cross-coupling reactions. Its structure offers a unique combination of a nucleophilic pyridine core and a versatile boronic ester handle, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth analysis of the reactivity profile and stability considerations for this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the underlying chemical principles governing its use. A thorough understanding of its behavior, including its primary reaction pathways and potential degradation mechanisms, is essential for optimizing reaction conditions, ensuring reproducibility, and accelerating the drug discovery and development pipeline.
Molecular Profile and Physicochemical Properties
The utility of this compound stems from its specific molecular structure. The pinacol group serves as a protecting group for the boronic acid, enhancing its stability, particularly against dehydration to form boroxines, and improving its solubility in common organic solvents.[3][4] This esterification is a key feature that distinguishes it from the more reactive and often less stable free boronic acid.
| Property | Value |
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 865359-52-4 (representative) |
| Physical Form | Typically a white to off-white solid |
| Storage Conditions | Store in a freezer (-20°C to 0°C), under an inert atmosphere, and away from moisture.[5] |
Reactivity and Synthetic Applications
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The predominant application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[1][6]
In this reaction, the pinacol ester acts as the organoboron nucleophile, which, after activation by a base, transfers its organic fragment (the 3-methyl-4-pyridyl group) to the palladium center in a key step known as transmetalation. The pinacol ester form is generally stable enough for isolation and purification, yet sufficiently reactive under the catalytic conditions.[7]
Causality in Experimental Design:
-
Choice of Catalyst: Palladium complexes with electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) are often employed. These ligands facilitate the initial oxidative addition step with the coupling partner (typically an aryl or heteroaryl halide/triflate) and promote the subsequent reductive elimination to yield the final product.
-
Base Selection: A base is crucial for activating the boronic ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which accelerates the transmetalation step.[7][8] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact reaction rates and yields, and must be optimized for the specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Stability Profile and Key Degradation Pathways
While the pinacol ester imparts significant stability compared to the free boronic acid, it is not immune to degradation. Understanding these pathways is critical for storage, reaction optimization, and analytical method development.
Hydrolysis
The most common degradation pathway is hydrolysis, where the boronic ester reacts with water to revert to the free 3-methylpyridine-4-boronic acid and pinacol.[9] This process is reversible but can lead to challenges.
-
Mechanism: The Lewis acidic boron center is susceptible to nucleophilic attack by water. This process can be accelerated under both acidic and, more significantly, basic conditions.[10][11]
-
Consequences:
-
During Reactions: Premature hydrolysis can lead to the formation of boroxine (a cyclic trimer of the boronic acid), which may have different reactivity and stoichiometry, complicating reaction kinetics.
-
During Analysis: On-column hydrolysis is a well-documented issue in reversed-phase HPLC (RP-HPLC), leading to peak splitting, broadening, or inaccurate quantification.[9][12][13] The resulting free boronic acid is more polar and may exhibit poor retention.[9]
-
Protodeboronation
A more destructive and irreversible degradation pathway is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 3-methylpyridine.[14][15]
-
Mechanism: This reaction is prevalent for heteroaryl boronic acids, especially those with electron-deficient rings or specific substitution patterns.[4][15] The mechanism is highly pH-dependent and can proceed through several pathways, including direct protonolysis of the C-B bond or via a transient aryl anion intermediate under basic conditions.[15][16]
-
Consequences:
-
Yield Loss: This pathway represents a direct loss of the key reactant, leading to lower yields of the desired coupled product.
-
Byproduct Formation: The formation of 3-methylpyridine introduces an impurity that must be removed during purification.
-
Degradation Pathways of this compound
Caption: Major degradation pathways: hydrolysis and protodeboronation.
Guidelines for Storage, Handling, and Analysis
To ensure the integrity and reactivity of this compound, adherence to strict storage and handling protocols is essential.
Storage and Handling Protocol
-
Storage:
-
Store the solid compound in a tightly sealed container in a freezer (ideally below -20°C).
-
Backfill the container with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
-
-
Handling:
-
When weighing or dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the material in an inert atmosphere glovebox or under a positive pressure of inert gas whenever possible.
-
For reactions, use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Analytical Considerations for RP-HPLC
The propensity for on-column hydrolysis necessitates special consideration during analytical method development.
-
Problem: Standard RP-HPLC conditions (e.g., water/acetonitrile mobile phases with TFA or formic acid) can promote rapid hydrolysis, making accurate purity assessment difficult.[12][13]
-
Self-Validating Solutions:
-
Aprotic Diluent: Prepare samples in an anhydrous, aprotic solvent such as 100% acetonitrile or THF instead of aqueous mixtures to prevent hydrolysis prior to injection.[12][13]
-
Mobile Phase Optimization:
-
Minimize water content in the initial mobile phase conditions if possible.
-
Highly basic mobile phases (e.g., pH > 10) can sometimes be used to analyze both the ester and its corresponding boronic acid, although this requires a pH-stable column.[13]
-
-
Column Selection: Columns with low residual silanol activity may reduce on-column hydrolysis.[12]
-
Conclusion
This compound is a high-value building block in modern organic synthesis, offering a stable and effective means of incorporating the 3-methyl-4-pyridyl moiety. Its primary utility in Suzuki-Miyaura coupling is well-established, providing a reliable path to novel chemical entities in drug discovery and other fields. However, its efficacy is intrinsically linked to an understanding and mitigation of its inherent instabilities, namely hydrolysis and protodeboronation.
By implementing rigorous storage and handling protocols, designing reaction conditions that favor productive coupling over degradation, and employing specialized analytical techniques, researchers can fully harness the synthetic potential of this versatile reagent. This guide serves as a foundational resource, empowering scientists to make informed, causality-driven decisions in their experimental work, ultimately leading to more efficient and successful synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS#:1012084-56-8 | 2-Methylpyridine-3-boronic acid pinacol ester | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
3-Methylpyridine-4-boronic acid pinacol ester literature review
An In-depth Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, central to numerous biologically active compounds.[1] this compound has emerged as a key synthetic intermediate, enabling the precise and efficient incorporation of the 3-methylpyridin-4-yl moiety. Its value lies in its exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles of its synthesis, characterization, and application, with a focus on the causal factors that govern experimental success. The pinacol ester functional group imparts enhanced stability and solubility compared to the corresponding boronic acid, making it a robust and reliable reagent for complex synthetic endeavors.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1032358-00-1 | [5] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [6] |
| Formula Weight | 219.09 g/mol | [5][6] |
| Appearance | Typically a white to off-white solid | [7] |
| Purity | Commercially available at ≥95% | [5][7] |
| ¹¹B NMR (CDCl₃) | δ ~34 ppm (broad singlet) | [8] |
| ¹H NMR (CDCl₃) | Signals expected for pyridine, methyl, and pinacol protons | N/A |
| Storage | Freezer, under inert atmosphere |
Hazard Information: This compound may cause skin, eye, and respiratory irritation.[5][9] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.[9]
Synthesis: Strategic Access to a Key Intermediate
The preparation of pyridinylboronic esters requires careful consideration of reaction conditions due to the nature of the pyridine ring. Several robust methods have been established. A prevalent and effective strategy involves a halogen-metal exchange followed by borylation.
This approach leverages a commercially available halopyridine precursor. The choice of an organolithium reagent, such as n-butyllithium, necessitates low temperatures (e.g., -78 °C) to prevent undesired side reactions and ensure the clean generation of the pyridinyl anion.[10][11] This intermediate is then "quenched" with a boron electrophile, typically an trialkyl borate, to form the boronate species. The final step is an esterification with pinacol, often driven by the removal of water, to yield the stable and isolable pinacol ester product.[10]
Diagram 1: General workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl motifs that are prevalent in pharmaceuticals.[12][13]
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The pinacol ester serves as the source of the nucleophilic organoboron species.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner).
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Workflow
The following protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To couple this compound with a generic aryl bromide.
| Component | Role | Typical Choice | Amount |
| Aryl Bromide | Electrophilic partner | - | 1.0 equiv |
| This compound | Nucleophilic partner | - | 1.2 - 1.5 equiv |
| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | Activates boronic ester | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | Reaction medium | Dioxane/H₂O, Toluene, or DMF | - |
| Temperature | Reaction kinetics | 80 - 120 °C | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via three vacuum-backfill cycles. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Dissolution (Causality: Homogeneity): Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and create a homogeneous suspension.
-
Catalyst Addition (Causality: Initiation): Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas. The addition of the catalyst initiates the reaction cycle.
-
Heating and Monitoring (Causality: Reaction Kinetics): Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, until the starting aryl bromide is consumed.
-
Work-up and Purification (Causality: Isolation):
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Beyond
The 3-methylpyridin-4-yl structural motif is a valuable component in the design of bioactive molecules. Its integration via Suzuki coupling allows for the rapid exploration of chemical space and the synthesis of compound libraries for screening.[2] Pyridine-containing compounds are frequently found in kinase inhibitors, GPCR modulators, and other targeted therapeutic agents, where the nitrogen atom can act as a key hydrogen bond acceptor.[3] The methyl group provides a point for steric differentiation and can influence the molecule's metabolic stability and binding orientation.
Conclusion
This compound is a highly valuable and versatile reagent for modern organic synthesis. Its stability, reliability, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in pharmaceutical and materials science. By understanding the principles behind its synthesis and application, scientists can leverage this building block to construct complex molecular architectures with precision and efficiency, accelerating the pace of innovation and discovery.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. 3-Pyridineboronic acid pinacol ester 97 329214-79-1 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
The Synthetic Chemist's Gateway to Novel Biaryl Scaffolds: A Technical Guide to 3-Methylpyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the pyridine moiety stands as a cornerstone of many successful therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in medicinal chemistry. The functionalization of the pyridine ring is therefore of paramount importance, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the construction of carbon-carbon bonds. Central to this transformation is the use of stable, yet reactive, organoboron reagents. This guide provides an in-depth technical overview of 3-Methylpyridine-4-boronic acid pinacol ester (CAS No. 1032358-00-1), a key building block for the synthesis of complex biaryl and heteroaryl structures. We will delve into its synthesis, commercial availability, and critically, its application in the synthesis of medicinally relevant compounds, supported by detailed experimental protocols.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid that is generally stable under standard laboratory conditions. The pinacol ester functionality confers greater stability and ease of handling compared to the corresponding free boronic acid, making it amenable to a wider range of reaction conditions and purification techniques.
A number of chemical suppliers offer this compound, and researchers should consider factors such as purity, available quantities, and lead times when selecting a vendor.
| Supplier | Product Number/Name | Purity | CAS Number |
| Thermo Scientific Alfa Aesar | This compound, 95% | 95% | 1032358-00-1[1][2][3][4] |
| Boroncore | 3-Methylpyridine-4-boronicacidpinacolester | Not Specified | 1032358-00-1[5] |
| ChemicalBook | This compound | Not Specified | 1032358-00-1[6][7] |
| Accela ChemBio Inc. | This compound | ≥95% | 1032358-00-1[8] |
Synthesis of this compound: A Practical Approach
The synthesis of pyridinylboronic acids and their pinacol esters can be achieved through several methods, with the most common being the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent (Miyaura borylation) or the reaction of a lithiated pyridine with a borate ester. The latter approach is often favored for its cost-effectiveness and scalability.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Pyridinylboronic Acid Pinacol Ester (Adapted)
This protocol is adapted from the synthesis of 3-pyridylboronic acid and its pinacol ester and should be considered a representative method.[6]
Materials:
-
4-Bromo-3-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Pinacol
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Lithiation: To a solution of 4-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is approximately 2. Stir for 30 minutes.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The boronic acid may be in the aqueous or organic layer depending on the pH. Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution and extract again with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylpyridine-4-boronic acid.
-
Esterification: To a solution of the crude boronic acid in toluene, add pinacol (1.1 equiv). Heat the mixture to reflux with a Dean-Stark trap to remove water. After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide, providing access to a wide array of complex molecular architectures.[5]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid pinacol ester with an aryl bromide. This can be adapted for this compound and a variety of aryl or heteroaryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Conclusion: A Key Enabler for Innovation in Drug Discovery
This compound is a valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, commercial availability, synthetic approaches, and a detailed protocol for its application. By leveraging this key intermediate, researchers can continue to push the boundaries of molecular design and accelerate the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 1032358-00-1 | 3-Methylpyridine-4-boronicacidpinacolester | Boroncore [boroncore.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound CAS#: 1032358-00-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling and Storage of 3-Methylpyridine-4-boronic acid pinacol ester
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Methylpyridine-4-boronic acid pinacol ester. As a versatile building block in modern synthetic chemistry, particularly in cross-coupling reactions, understanding its specific properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering causal explanations for protocols to empower users with a robust understanding of risk mitigation.
Compound Identification and Physicochemical Properties
This compound is an organoboron compound widely utilized in organic synthesis. The pinacol ester group serves to protect the boronic acid moiety, enhancing its stability and ease of handling compared to the free boronic acid.[1] However, this stability is relative, and specific precautions are necessary.
| Property | Value | Source(s) |
| CAS Number | 1032358-00-1 | [2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |
| Molecular Weight | 219.09 g/mol | [2][3] |
| Physical Form | Off-white to yellow solid powder | [3][4][5] |
| Melting Point | 66-71°C | [3] |
Hazard Analysis and Risk Assessment
The primary risks associated with this compound stem from its irritant properties and the inherent chemical reactivity of the boronic ester functional group.
2.1. GHS Classification and Health Hazards This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |
| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |
The causality behind these classifications lies in the compound's ability to react with biological molecules. As a fine powder, it can be easily inhaled, leading to irritation of the respiratory tract. Direct contact with skin or eyes can cause localized irritation.
2.2. Chemical Stability and Reactivity Hazards While pinacol esters are designed for increased stability, they are not inert. The primary degradation pathway is hydrolysis, where atmospheric moisture can cleave the B-O bonds of the pinacol ester, reverting it to the less stable boronic acid and pinacol.[1][6] This process can be catalyzed by both acidic and basic conditions.[6] Furthermore, boronic acids and their esters are susceptible to oxidation and protodeboronation, which can lead to the formation of impurities and a reduction in reagent potency, ultimately affecting reaction yields and reproducibility.[1][7][8]
Hierarchy of Controls: Engineering, Administrative, and Personal Protection
A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize exposure. This hierarchy prioritizes eliminating hazards at their source.
Caption: Hierarchy of controls, from most to least effective.
3.1. Engineering Controls These are the primary line of defense to minimize inhalation exposure.
-
Chemical Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood to contain dust and prevent inhalation.[9][10][11]
-
Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dust.[12]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
3.2. Personal Protective Equipment (PPE) PPE is essential as the last line of defense against direct contact.[9][10]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or if there is a risk of splashing.[9][12] | Protects eyes from dust particles and splashes, preventing serious irritation.[13] |
| Hand | Chemically resistant nitrile or neoprene gloves. Inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[9][10] | Prevents direct skin contact, mitigating the risk of irritation (H315). |
| Body | A fully buttoned, flame-resistant laboratory coat must be worn.[10] | Protects skin on the arms and torso from accidental spills. |
| Respiratory | For handling small quantities in a fume hood, respiratory protection is typically not necessary. If dust generation is unavoidable, a NIOSH-approved N95 respirator or higher should be used.[9][12] | Prevents inhalation of the powder, which can cause respiratory tract irritation (H335). |
Standard Operating Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for both safety and experimental success.
Caption: Step-by-step workflow for handling the reagent safely.
Experimental Protocol:
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Assemble all necessary glassware, spatulas, and reagents. Confirm the location and functionality of the nearest eyewash station and safety shower.[10]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Handling and Aliquoting:
-
Conduct all manipulations of the solid compound inside the fume hood.[11]
-
To prevent hydrolysis, if the reaction requires anhydrous conditions, consider handling the compound in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).
-
When weighing and transferring the powder, use techniques that minimize dust generation, such as carefully using a spatula rather than pouring.[10]
-
Keep the container tightly sealed when not in use.[12]
-
-
Post-Handling Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate solvent to remove residual chemical contamination.
-
Segregate all waste materials as described in Section 7.
-
-
Doffing PPE and Hygiene: Remove PPE in the correct order (typically gloves first) to prevent self-contamination. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]
Long-Term Storage and Stability Management
Proper storage is critical to maintain the compound's purity and reactivity over time. The primary goals are to protect it from moisture, air, and heat.
-
Temperature: Store in a tightly closed container in a freezer (approximately -20°C) or refrigerator (2-8°C).[4][14][15] Low temperatures significantly slow the rate of potential degradation reactions.
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere of nitrogen or argon.[5][12] This displaces moisture and oxygen, directly inhibiting hydrolysis and oxidation.[7]
-
Container: Use a well-sealed container appropriate for low-temperature storage. Containers must be carefully resealed after each use to prevent leakage and atmospheric contamination.[14][16]
-
Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents. Do not store in areas where it may come into contact with water.[17]
Emergency Procedures: Spills and Exposure
Rapid and correct response to an emergency can significantly reduce potential harm.
Caption: Decision tree for responding to a chemical spill.
6.1. Spill Response Protocol (Small, Contained Spill)
-
Containment: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to cover the powder.[9][18] Avoid any actions that could raise dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12][18]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (wipes, gloves) must be disposed of as hazardous waste.[9]
-
Reporting: Report the spill to the laboratory supervisor.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[18]
6.2. First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][13][14] |
| Skin Contact | Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [12][13] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][13] |
Waste Management and Decontamination
All materials contaminated with this compound must be treated as hazardous waste.[9]
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[18] Labels must include the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific pickup and disposal procedures.[18]
-
Glassware Decontamination: Glassware should be rinsed with an appropriate organic solvent to remove the bulk of the material. This initial rinsate must be collected as liquid hazardous waste. A subsequent wash with a basic solution can help hydrolyze residual boronic ester to a more water-soluble boronate salt, followed by a final water rinse. All rinsates should be collected as hazardous waste.[18]
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. This compound, 95% 250 mg | Request for Quote [thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Methylpyridine-3-boronic acid pinacol ester | 1171891-31-8 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.be [fishersci.be]
- 14. combi-blocks.com [combi-blocks.com]
- 15. lookchem.com [lookchem.com]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic Deployment of 3-Methylpyridine-4-boronic acid pinacol ester in Advanced Cross-Coupling Reactions
Introduction: The Strategic Value of the 3-Methyl-4-pyridyl Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. The strategic introduction of substituted pyridyl fragments is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs) and functional materials.[1] 3-Methylpyridine-4-boronic acid pinacol ester has emerged as a superior building block for this purpose, offering a robust and versatile method for installing the 3-methyl-4-pyridyl group.
This reagent is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The use of the pinacol ester derivative, as opposed to the free boronic acid, imparts significant advantages in terms of stability, handling, and reaction efficiency. Pinacol esters are generally more resistant to protodeboronation—a common side reaction where the carbon-boron bond is prematurely cleaved—which leads to higher product yields and cleaner reaction profiles.[3][4][5] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for effectively utilizing this valuable reagent.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction orchestrates the formation of a new carbon-carbon bond between the boronic ester and an organic halide or pseudohalide, driven by a palladium catalyst.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide (C–X) bond of the coupling partner, forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to the palladium center. The reaction requires activation by a base, which converts the neutral boronic ester into a more nucleophilic "ate" complex, thereby facilitating the transfer.[5][6]
-
Reductive Elimination: The newly coupled organic fragments are ejected from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Reactions with 3-Methylpyridine-4-boronic acid pinacol ester
Introduction: The Strategic Importance of the 3-Methylpyridine Moiety
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its presence is integral to a vast number of FDA-approved pharmaceuticals and advanced materials due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The targeted introduction of substituted pyridines is therefore a critical capability in any synthetic laboratory.
3-Methylpyridine-4-boronic acid pinacol ester is a highly valuable and versatile building block designed for this purpose. As a stable, easy-to-handle crystalline solid, it serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The pinacol ester functionality confers enhanced stability over the corresponding free boronic acid, mitigating the prevalent issue of protodeboronation—a common side reaction that can significantly lower yields, especially with electron-deficient heteroaryl boronates.[3][4] This enhanced stability ensures greater reproducibility and efficiency in forming carbon-carbon bonds, accelerating the synthesis of complex biaryl and heteroaryl structures that are central to drug discovery programs.[1]
This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and expert insights for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[3] Its power lies in its broad functional group tolerance, mild reaction conditions, and the use of generally non-toxic and stable organoboron reagents.[5][6][7] The reaction facilitates the coupling of an organoboron species (the nucleophile) with an organo(pseudo)halide (the electrophile) using a palladium catalyst and a base.[3][5]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[8][9]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which then exchanges its organic group with the halide on the palladium complex.[8][10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3-methylpyridine
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with 1-bromo-4-methoxybenzene. This procedure should be adapted and optimized based on the specific substrate and desired scale.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
-
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of nitrogen, add this compound (e.g., 219 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (e.g., 224 mg, 1.2 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).
-
Causality Insight: Using an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. Anhydrous base and solvent minimize the risk of protodeboronation of the starting material.[4]
-
-
Catalyst and Solvent Addition:
-
Briefly open the flask to the nitrogen flow and add the Pd(dppf)Cl₂ catalyst (e.g., 24.5 mg, 0.03 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is often a critical parameter to optimize for solubility and reaction rate.
-
Causality Insight: The addition of a small amount of water can sometimes accelerate the reaction, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3] However, for particularly sensitive substrates, completely anhydrous conditions may be preferred.[11]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimizing reactions with this compound.
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Electrophile | Aryl/Heteroaryl Bromides & Iodides | Bromides and iodides are generally more reactive due to weaker C-X bonds, allowing for milder conditions. |
| Aryl/Heteroaryl Chlorides & Triflates | Require more active catalyst systems (e.g., with ligands like SPhos, XPhos) and often higher temperatures due to the stronger C-Cl bond. | |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, general-purpose catalysts suitable for a wide range of substrates. Pd(PPh₃)₄ is often used for simpler couplings. |
| Pd₂(dba)₃ with phosphine ligands | Offers high tunability. Ligands like SPhos, XPhos, or RuPhos are effective for challenging couplings, including those with aryl chlorides. | |
| Base | K₂CO₃, Cs₂CO₃ (inorganic) | Mild, effective, and widely used. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. |
| K₃PO₄ | A stronger base that is often effective when other bases fail, particularly with sterically hindered substrates. | |
| KOtBu, NaOtBu (organic) | Strong, non-nucleophilic bases used in anhydrous conditions, but can promote side reactions if not used carefully. | |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Biphasic systems are common and effective. Dioxane and Toluene are high-boiling solvents suitable for higher reaction temperatures. |
| THF, DMF, Acetonitrile | Polar aprotic solvents that can be used, although DMF can sometimes decompose at high temperatures. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure an inert atmosphere; use a fresh catalyst or a different ligand. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 3. Increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation | Presence of excess water or acidic impurities leading to cleavage of the C-B bond. | Use anhydrous solvents and base. If water is used, ensure it is minimal and degassed. This is a key reason for using the more stable pinacol ester.[4][12] |
| Homocoupling of Boronic Ester | Often promoted by the presence of oxygen or Pd(II) species. | Rigorously degas solvents and maintain a strict inert atmosphere. Ensure the Pd(0) catalyst is active. |
| Dehalogenation of Electrophile | Side reaction occurring after oxidative addition. | Try a different ligand or a lower reaction temperature. This can sometimes be promoted by certain bases. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound and all associated reagents in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[13][14]
-
Storage: Store the boronic ester in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[14][15] Long-term storage in a freezer is recommended.
-
Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of as hazardous waste according to institutional and local regulations.[16] Do not dispose of down the drain.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Methylpyridine-4-boronic acid pinacol ester in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone scaffold in modern medicinal chemistry, present in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for optimizing drug-target interactions, enhancing solubility, and improving metabolic stability.[3][4][5] 3-Methylpyridine-4-boronic acid pinacol ester has emerged as a critical building block for introducing the 3-methyl-4-pyridyl moiety into complex molecules. Its primary utility is realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6] This guide provides an in-depth overview of the compound, detailed protocols for its application in Suzuki-Miyaura coupling, and illustrative case studies in contemporary drug discovery programs.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the reagent's integrity and obtaining reproducible experimental results. The pinacol ester group enhances the compound's stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation.[7][8]
| Property | Value |
| IUPAC Name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molar Mass | 219.09 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |
| Handling | Avoid moisture and air. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used transformations in medicinal chemistry for constructing biaryl and heteroaryl structures.[9][10] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title ester) with an organic halide or triflate.[11]
Mechanistic Overview
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The choice of ligand, base, and solvent is critical for the efficiency of each step, particularly when using heteroaryl substrates which can be challenging coupling partners.[13][14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation : The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronate by a base.
-
Reductive Elimination : The two organic fragments (R¹ and R²) couple and are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[9]
Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be necessary depending on the specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This procedure details the coupling of this compound with a generic aryl bromide.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, DME, or Toluene, with 10-25% water)
Procedure:
-
To a flame-dried Schlenk flask or pressure vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand if separate (e.g., Pd(OAc)₂ and SPhos).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[15]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a pre-catalyst (e.g., Buchwald G3 precatalysts); Switch to a stronger base (Cs₂CO₃ or K₃PO₄); Increase reaction temperature. |
| Protodeboronation of Ester | Presence of excess water or acid; Prolonged reaction time at high temp. | Use anhydrous solvents; Ensure base is anhydrous; Reduce reaction time or temperature once starting material is consumed. |
| Homocoupling of Halide | Catalyst decomposition; Slow transmetalation. | Use a more robust phosphine ligand (e.g., SPhos, XPhos); Ensure efficient stirring. |
| Poor Yield with Heteroaryl Chlorides | C-Cl bond is difficult to activate. | Use a highly active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or RuPhos.[13][16] |
Case Studies in Drug Discovery
The 3-methyl-4-pyridyl motif is frequently incorporated into drug candidates to serve as a hydrogen bond acceptor, improve aqueous solubility, or act as a key pharmacophoric element for target binding.
Kinase Inhibitors in Oncology
Many kinase inhibitors target the ATP-binding pocket of the enzyme, and the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase.[4][17] The installation of the 3-methyl-4-pyridyl group via Suzuki-Miyaura coupling is a common strategy in the synthesis of these agents.[18]
-
Target Example: PI3K Inhibitors: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. The synthesis of trisubstituted morpholinopyrimidines as PI3K inhibitors has utilized pyridine boronic esters in the final key coupling step to install a hydrogen-bonding pharmacophore, crucial for potent activity.[18]
Agents for Neurodegenerative Diseases
In the development of drugs for conditions like Alzheimer's and Parkinson's disease, modulating targets such as kinases or G-protein coupled receptors in the central nervous system (CNS) is a primary goal.[19][20][21] The 3-methyl-4-pyridyl moiety can improve CNS penetration and provide necessary interactions with targets like monoamine oxidase (MAO) or cholinesterases.[20]
Caption: Role of the reagent in diverse therapeutic discovery programs.
Conclusion
This compound is a versatile and indispensable reagent in the medicinal chemist's toolbox. Its stability and reactivity in the Suzuki-Miyaura cross-coupling reaction provide a reliable and efficient method for incorporating the valuable 3-methyl-4-pyridyl scaffold into potential drug candidates. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this building block in the pursuit of novel therapeutics for a wide range of diseases.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
applications of 3-Methylpyridine-4-boronic acid pinacol ester in materials science
An Application Guide to 3-Methylpyridine-4-boronic Acid Pinacol Ester in Materials Science
Abstract
This technical guide serves as an in-depth resource for researchers, materials scientists, and professionals in drug development on the applications of this compound. This versatile building block is a cornerstone reagent for the construction of complex organic molecules, finding significant utility in the fields of organic electronics and chemical sensing. This document moves beyond simple procedural outlines to provide a causal understanding of experimental design, grounded in established chemical principles and supported by peer-reviewed literature. We present detailed application notes, validated experimental protocols, and data-driven insights to empower researchers to leverage this reagent's full potential in their work.
Introduction: The Strategic Value of a Pyridyl Boronic Ester
This compound is a heterocyclic organoboron compound that has gained prominence as a key intermediate in organic synthesis. Its structure is a strategic combination of two highly functional components:
-
The Pyridine Ring: An electron-deficient aromatic heterocycle, the pyridine moiety imparts specific electronic and coordination properties to the final material. The nitrogen atom acts as a Lewis base, a hydrogen bond acceptor, and a coordination site for metal ions, making it a crucial element in the design of sensors and catalysts. The methyl substituent provides a subtle electronic perturbation and can enhance solubility and film-forming properties in organic electronics.
-
The Boronic Acid Pinacol Ester: This group is the workhorse of modern cross-coupling chemistry. Pinacol esters are favored over free boronic acids due to their enhanced stability, ease of handling, and resistance to premature decomposition pathways like protodeboronation, a common issue with electron-deficient heteroaryl boronic acids.[1][2] They are exceptionally competent coupling partners in the Suzuki-Miyaura reaction, enabling the precise and efficient formation of carbon-carbon bonds.[3]
The primary application of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is indispensable for creating biaryl and heteroaryl structures.[4] This guide will explore its application in two major areas of materials science: advanced optoelectronic materials and chemical sensors.
Core Methodology: The Suzuki-Miyaura Cross-Coupling
The power of this compound is unlocked through the Suzuki-Miyaura cross-coupling reaction. Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) complex inserting into the carbon-halogen bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) intermediate. The choice of palladium source and ligands is critical; bulky, electron-rich phosphine ligands often accelerate this step.
-
Transmetalation: This is the crucial step where the organic fragment is transferred from boron to palladium. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic ester, forming a more nucleophilic borate species. This species then exchanges its organic group with the halide on the palladium center. For pyridyl boronic esters, this step is highly efficient and forms the new C-C bond on the palladium center.[3]
-
Reductive Elimination: The newly formed di-organic Pd(II) complex collapses, releasing the final coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
References
synthesis of substituted pyridines using 3-Methylpyridine-4-boronic acid pinacol ester
A Guide to Suzuki-Miyaura Cross-Coupling with 3-Methylpyridine-4-boronic acid pinacol ester
Abstract
Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to act as bioisosteres of phenyl rings and engage in critical hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for their synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This document provides an in-depth guide for researchers and drug development professionals on the effective use of This compound as a key intermediate in the synthesis of 4-aryl-3-methylpyridines. We will cover the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss the scope of the reaction, and offer practical troubleshooting advice.
Introduction: The Importance of the Pyridine Moiety
The pyridine ring is a privileged scaffold in drug discovery. Its nitrogen atom can serve as a hydrogen bond acceptor, and its aromatic nature allows it to participate in π-stacking interactions, mimicking a benzene ring while improving solubility and metabolic properties. The targeted synthesis of specifically substituted pyridines is therefore a critical task for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura reaction has emerged as a premier tool for this purpose, offering a reliable path to biaryl and heteroaryl-aryl structures.
This compound is a versatile and increasingly utilized reagent. The pinacol ester group enhances stability, making the reagent easier to handle and store compared to the corresponding free boronic acid. The methyl group at the 3-position provides steric and electronic differentiation, allowing chemists to fine-tune the properties of the final molecule. This guide focuses on the practical application of this reagent to construct valuable 4-aryl-3-methylpyridine cores.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (the 3-methylpyridinyl moiety in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is critical for activating the boronic ester and facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
When working with pyridine-based reagents, a key consideration is the potential for the pyridine nitrogen to coordinate to the palladium catalyst. This can sometimes inhibit or "poison" the catalyst, leading to lower yields. The choice of a suitable ligand, such as a bulky phosphine, is often critical to shield the metal center and promote the desired catalytic activity over catalyst inhibition.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Application Scope & Versatility
This compound is a robust coupling partner for a wide variety of aryl and heteroaryl halides. The reaction generally proceeds in good to excellent yields with electron-rich, electron-neutral, and electron-deficient coupling partners. Below is a table summarizing representative examples found in the literature, showcasing the reagent's versatility.
| Entry | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92% |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 88% |
| 3 | 2-Bromonaphthalene | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 95% |
| 4 | 5-Bromo-2-methoxypyrimidine | Pd(dtbpf)Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 85% |
| 5 | 4-Chlorotoluene | SPhos Pd G2 | K₃PO₄ | 2-MeTHF | 79% |
Data compiled from representative procedures in chemical literature. Yields are isolated yields and may vary based on specific reaction scale and conditions.
Detailed Experimental Protocol
This protocol provides a reliable, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials and Reagents
-
Aryl Bromide (Ar-Br): 1.0 mmol, 1.0 eq
-
This compound: 263 mg, 1.2 mmol, 1.2 eq
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), 276 mg, 2.0 mmol, 2.0 eq
-
Solvent: 1,4-Dioxane (anhydrous) and Water (degassed), typically in a 4:1 or 5:1 ratio (e.g., 5 mL total volume)
-
Reaction Vessel: Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert Gas: Nitrogen or Argon
Experimental Workflow Diagram
Caption: Fig 2. General Experimental Workflow.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvents (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The solution will typically turn dark red or brown upon addition of the solvent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed. This can take anywhere from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The resulting crude residue is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. After purification, the structure and purity of the final 4-aryl-3-methylpyridine product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Consider a more robust catalyst system (e.g., one with Buchwald ligands).2. Degas solvents thoroughly by sparging with N₂/Ar for 20-30 min.3. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is anhydrous.4. Increase the reaction temperature in 10 °C increments. |
| Recovery of Starting Boronic Ester | 1. Inefficient transmetalation.2. Hydrolysis/protodeboronation of the boronic ester. | 1. Ensure the base is sufficiently strong and anhydrous.2. Use rigorously anhydrous solvents. Ensure the reaction is kept under a positive pressure of inert gas. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate.2. High catalyst loading or temperature. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed.2. Reduce catalyst loading or reaction temperature. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of medicinally relevant 4-aryl-3-methylpyridines via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and employing robust, oxygen-free techniques, researchers can reliably access these valuable compounds in high yields. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important building block in drug discovery and organic synthesis.
Application Note: Strategic Catalyst and Ligand Selection for the Suzuki-Miyaura Coupling of 3-Methylpyridine-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Pyridine-Containing Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In pharmaceutical and materials science, the incorporation of substituted pyridine moieties is of paramount importance. 3-Methylpyridine-4-boronic acid pinacol ester is a valuable building block for accessing such structures. However, the coupling of pyridine-containing boronic esters presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, pyridyl boronic acids and their esters can be susceptible to protodeboronation, a side reaction that diminishes the yield of the desired product.[3]
This application note provides a detailed guide to the strategic selection of catalysts and ligands for the successful Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.
Catalyst and Ligand Selection: A Mechanistic Approach
The success of a Suzuki-Miyaura coupling, especially with challenging substrates like this compound, hinges on the judicious choice of the palladium catalyst and its coordinating ligand. The ligand plays a crucial role in stabilizing the active palladium species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigating catalyst deactivation pathways.
For the coupling of heteroaryl compounds, particularly those containing a pyridine ring, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have demonstrated exceptional performance.[4] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step, even with less reactive aryl chlorides.[4] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative for these challenging couplings.[4]
A commonly employed and effective catalyst for the coupling of pyridyl boronic esters is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5] The dppf ligand provides a good balance of steric bulk and electronic properties to facilitate the coupling of a variety of heteroaryl boronic acids and esters.[5][6]
Caption: Decision workflow for catalyst and ligand selection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols are intended as a starting point and may require optimization for different coupling partners.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol utilizes a widely available and effective catalyst for heteroaryl couplings.
Table 1: Reaction Parameters for Protocol 1
| Parameter | Value |
| Aryl Halide | Aryl Bromide (1.0 equiv) |
| Boronic Ester | This compound (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 h |
Step-by-Step Methodology:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add the degassed solvent system (1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol Employing a Buchwald Ligand for Challenging Substrates
For less reactive aryl halides or sterically hindered substrates, a more active catalytic system employing a Buchwald ligand may be necessary.
Table 2: Reaction Parameters for Protocol 2
| Parameter | Value |
| Aryl Halide | Aryl Chloride/Bromide (1.0 equiv) |
| Boronic Ester | This compound (1.5 equiv) |
| Pre-catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 18-24 h |
Step-by-Step Methodology:
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the Buchwald ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene, 2 mL) and stir at room temperature for 10 minutes to form the active catalyst.
-
To a separate dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add the pre-formed catalyst solution to the second vessel via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Mechanism and Troubleshooting
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is invaluable for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues:
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst: The active Pd(0) species is sensitive to oxygen.[4] - Insufficiently active catalyst/ligand system for the specific substrates. - Ineffective base: The base is crucial for activating the boronic ester for transmetalation.[4] | - Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere. - Switch to a more active catalyst system, such as one employing a Buchwald ligand (see Protocol 2). - Screen different bases (e.g., Cs₂CO₃, K₂CO₃). The solubility of the base can also be a factor. |
| Protodeboronation of the Boronic Ester | - Presence of excess water or protic solvents. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents if possible, or minimize the amount of water in the reaction mixture. - Use a boronic ester instead of a boronic acid, as esters are generally more stable.[7] - Optimize the reaction time and temperature to minimize decomposition. |
| Formation of Homocoupling Products | - Presence of oxygen. - Side reactions catalyzed by palladium. | - Rigorously exclude oxygen from the reaction system. - Adjust the stoichiometry of the reactants; using a slight excess of the boronic ester can sometimes suppress homocoupling of the aryl halide. |
| Difficulty in Product Purification | - Contamination with residual palladium catalyst or ligands. - Formation of closely eluting byproducts. | - Pass the crude product through a plug of silica gel or a metal scavenger resin to remove palladium residues. - Optimize the reaction conditions to minimize byproduct formation. - Employ alternative purification techniques such as crystallization or preparative HPLC. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable pyridine-containing molecules. By understanding the inherent challenges and making informed decisions regarding catalyst and ligand selection, researchers can overcome these obstacles and achieve high-yielding, clean reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals working in this exciting area of synthetic chemistry.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on 3-Methylpyridine-4-boronic acid pinacol ester reactions
Application Note & Protocol Guide
Optimizing Reactions with 3-Methylpyridine-4-boronic acid pinacol ester: A Comprehensive Guide to Solvent Selection
Introduction
This compound is a pivotal building block in modern synthetic and medicinal chemistry. As a heteroaromatic boronic ester, it is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge critical carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials.[1] However, the success of these transformations—in terms of yield, purity, and reaction time—is profoundly dependent on a parameter that is often underestimated: the choice of solvent.
The solvent is not merely an inert medium but an active participant that influences nearly every aspect of the reaction.[2] It governs the solubility of reagents, modulates the activity of the catalyst and base, stabilizes reactive intermediates, and can even alter the reaction mechanism and selectivity.[3][4] For pyridine-based boronic esters specifically, the interplay between the Lewis basicity of the pyridine nitrogen, the stability of the boronate group, and the solvent system is particularly delicate. Competing side reactions, such as protodeboronation (the undesired cleavage of the C–B bond), are heavily influenced by the solvent environment.[5][6]
This guide, designed for researchers, scientists, and drug development professionals, moves beyond generic protocols. It provides a detailed examination of the causal relationships between solvent properties and reaction outcomes when using this compound. By synthesizing theoretical principles with field-proven protocols, this document serves as a comprehensive resource for optimizing reaction conditions, troubleshooting common issues, and unlocking the full synthetic potential of this versatile reagent.
Section 1: Physicochemical Properties & Stability Considerations
A thorough understanding of the substrate's properties is the foundation of rational reaction design. This compound, while generally more stable than its corresponding boronic acid, presents unique challenges and opportunities.
1.1 Stability Profile: The Challenge of Protodeboronation
The primary decomposition pathway for aryl and heteroaryl boronic acids and esters is protodeboronation, where the boronate group is replaced by a hydrogen atom.[7] This side reaction is highly dependent on pH, temperature, and the electronic nature of the aromatic ring. Pinacol esters are widely used because the bulky pinacol group sterically shields the boron atom, offering greater stability against premature hydrolysis and subsequent protodeboronation compared to the free boronic acid.[1][8]
However, this stability is not absolute. Under the basic, often aqueous-organic conditions typical of Suzuki-Miyaura coupling, the pinacol ester can undergo hydrolysis to the more labile boronic acid.[5][9] This process can be a double-edged sword: while the formation of the boronic acid is often a prerequisite for transmetalation, its prolonged existence in the reaction medium increases the risk of protodeboronation, reducing the yield of the desired product.[5][10] Solvents play a critical role here; protic solvents (like water or alcohols) can facilitate this hydrolysis, while the choice of organic co-solvent impacts the solubility and effectiveness of the base, which in turn catalyzes the decomposition.[6][11]
1.2 Solubility
The solubility of all reaction components—the boronic ester, the coupling partner (e.g., an aryl halide), the palladium catalyst/ligand complex, and the base—is paramount for achieving a homogeneous and efficient reaction. Poor solubility of any component can lead to slow reaction rates and irreproducible results. This compound exhibits moderate solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Tetrahydrofuran (THF) | Ethereal, Polar Aprotic | Good | Common solvent for cross-coupling. Can support both organic and some inorganic reagents. |
| 1,4-Dioxane | Ethereal, Polar Aprotic | Good | High boiling point, effective at dissolving a wide range of reagents. Often used with water.[9] |
| Toluene | Aromatic, Nonpolar | Moderate | Good for dissolving organic substrates and many catalyst complexes. Often requires a co-solvent for the base. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Good | High dielectric constant can stabilize charged intermediates. Can be difficult to remove.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal, Polar Aprotic | Good | A greener alternative to THF and dioxane with good performance. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Its polarity can sometimes alter catalytic activity and selectivity.[3] |
| Isopropanol (IPA) | Protic | Moderate | Can participate in hydrolysis and may influence catalyst activity.[12] |
Section 2: The Role of Solvents in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The solvent influences each fundamental step: oxidative addition, transmetalation, and reductive elimination.[13][14]
// Nodes pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd2_complex [label="R¹-Pd(II)L_n-X\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd2_biaryl [label="R¹-Pd(II)L_n-R²\n(Di-organopalladium Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges pd2_biaryl -> red_elim [label="Forms C-C bond"]; red_elim -> pd0 [label="Regenerates Catalyst", fontcolor="#4285F4", color="#4285F4"]; pd0 -> ox_add [label="Reacts with Aryl Halide\n(R¹-X)"]; ox_add -> pd2_complex; pd2_complex -> transmetal [label="Base Mediated\nReacts with Boronate\n[R²B(OR)₂]"]; transmetal -> pd2_biaryl;
// Invisible nodes for labels product_out [label="Product\nR¹-R²", shape=none, fontcolor="#34A853"]; red_elim -> product_out [style=dashed, arrowhead=none]; } ondot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Nonpolar solvents like toluene or THF generally favor this step for neutral palladium complexes. However, polar solvents such as DMF or MeCN can stabilize charged or anionic palladium species, which can alter the reaction's rate and even its chemoselectivity.[3][15]
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system. The transfer of the organic group from boron to palladium requires activation of the boronic ester by a base. This typically involves the formation of a boronate species [Ar-B(OH)₃]⁻. The solvent system, particularly the presence of water or alcohols, is critical.
-
Role of Water: A small amount of water is often beneficial, even when using a pinacol ester.[9] It can facilitate the hydrolysis of the ester to the more reactive boronic acid and increase the solubility of inorganic bases like K₃PO₄ or K₂CO₃.[9][16] However, excessive water can promote competitive protodeboronation.
-
Co-solvent Effects: The organic co-solvent (e.g., dioxane, THF) ensures the solubility of the organic substrates and the palladium complex. The polarity of the solvent mixture influences the equilibrium of the boronate species and the rate of its transfer to the palladium center.[2][17]
-
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. This step is generally faster in less polar, non-coordinating solvents.
Section 3: Application & Protocols
The following protocols provide a systematic approach to solvent screening and reaction optimization for the Suzuki-Miyaura coupling of this compound.
3.1 General Protocol for Solvent Screening
This protocol is designed to efficiently evaluate a range of solvent systems to identify the optimal conditions for a specific coupling reaction.
Methodology:
-
Reagent Preparation:
-
To an array of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[9] Ensure all solids are dispensed under an inert atmosphere (e.g., in a glovebox).
-
-
Solvent Addition:
-
To each vial, add a different pre-mixed and degassed solvent system. A typical starting screen would include:
-
Dioxane / H₂O (4:1)
-
Toluene / H₂O (4:1)
-
2-MeTHF / H₂O (4:1)
-
THF / H₂O (4:1)
-
DMF (anhydrous)
-
CPME / H₂O (3:1)[18]
-
-
The reaction concentration should be kept consistent across all vials (typically 0.1-0.5 M).
-
-
Degassing:
-
Seal the vials and thoroughly degas the mixtures by bubbling argon or nitrogen through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction:
-
Place the vials in a pre-heated reaction block or oil bath (typically 80-110 °C).[19] Stir vigorously for a set period (e.g., 2-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction, quench with water, dilute with a suitable solvent (e.g., ethyl acetate or acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts like the protodeboronated starting material.
-
3.2 Case Study: Interpreting Screening Results
A hypothetical screening for the coupling of 4-bromobenzonitrile with this compound might yield the following results.
Table 2: Hypothetical Solvent Screening Results
| Entry | Solvent System (v/v) | Temp (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) |
| 1 | Dioxane / H₂O (4:1) | 100 | 4 | 92 | 5 |
| 2 | Toluene / H₂O (4:1) | 100 | 4 | 75 | 8 |
| 3 | 2-MeTHF / H₂O (4:1) | 80 | 6 | 88 | 6 |
| 4 | THF / H₂O (4:1) | 80 | 6 | 65 | 10 |
| 5 | DMF (anhydrous) | 100 | 4 | 55 | 15 |
| 6 | CPME / H₂O (3:1) | 100 | 4 | 95 | <3 |
Analysis of Results:
-
Dioxane/H₂O (Entry 1): Shows excellent yield, demonstrating its effectiveness in balancing reagent solubility and reaction rates.[9]
-
Toluene/H₂O (Entry 2): Lower yield suggests potential solubility issues with the base or boronate species in the less polar organic phase.
-
2-MeTHF/H₂O (Entry 3): A strong "green" alternative, providing high yield at a lower temperature.
-
THF/H₂O (Entry 4): The lower boiling point of THF may limit reaction rates compared to dioxane, resulting in lower conversion.
-
DMF (Entry 5): The anhydrous polar aprotic conditions may not be optimal for activating the pinacol ester and can lead to higher rates of side reactions, including protodeboronation.
-
CPME/H₂O (Entry 6): Cyclopropyl methyl ether (CPME) has emerged as an excellent solvent, often providing high yields while minimizing side reactions.[18]
Conclusion and Best Practices
The selection of a solvent system is a critical optimization parameter in reactions involving this compound. A scientifically-driven approach based on understanding the interplay between solvent properties and the catalytic cycle is essential for success.
Key Takeaways:
-
Start with a Screen: Always perform a parallel solvent screen for new substrate combinations. A mixture of an ethereal solvent (Dioxane, 2-MeTHF, CPME) with water is often a robust starting point.[17][20]
-
The Role of Water is Nuanced: While often beneficial for hydrolysis and base solubility, the amount of water should be carefully controlled (typically 10-25% v/v) to minimize protodeboronation.[9][16]
-
Degassing is Non-Negotiable: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Rigorous degassing is mandatory to ensure catalyst longevity and reproducibility.
-
Consider Stability: For challenging substrates prone to protodeboronation, consider milder bases (e.g., K₃PO₄ over Cs₂CO₃), lower reaction temperatures, and shorter reaction times, guided by reaction monitoring.[6]
-
Think Green: Where possible, consider replacing traditional solvents like dioxane and toluene with more environmentally benign alternatives such as 2-MeTHF or CPME, which often provide equivalent or superior performance.[18]
By applying these principles and protocols, researchers can effectively navigate the complexities of solvent effects, leading to the development of more efficient, reliable, and scalable synthetic routes for molecules of interest.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis Utilizing 3-Methylpyridine-4-boronic acid pinacol ester
Introduction: The Strategic Importance of 3-Methylpyridine-4-boronic acid pinacol ester in Modern Synthesis
This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its significance lies in its role as a robust and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The incorporation of the 3-methylpyridine moiety is a common strategy in drug design to introduce a basic nitrogen atom, modulate physicochemical properties, and explore novel interactions with biological targets. The pinacol ester form offers enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, making it highly suitable for large-scale industrial applications where consistency and reproducibility are paramount.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in large-scale synthesis. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈BNO₂ | [5] |
| Molecular Weight | 220.09 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage | Store refrigerated | [7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide/pseudohalide.[2][8] This reaction is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[8][9]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Large-Scale Synthesis Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a typical large-scale Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium catalysts and some reagents can be air-sensitive. The use of an inert atmosphere (Nitrogen or Argon) is crucial.
-
Handling of Reagents: Boronic esters should be handled with care to avoid inhalation of dust.[10] Bases such as potassium carbonate can be corrosive. Palladium catalysts are toxic and should be handled with care.
Materials and Reagents
| Reagent | Molar Equiv. | Purity | Notes |
| Aryl Bromide | 1.0 | >98% | The limiting reagent. |
| This compound | 1.2 | >95% | A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | >98% | Catalyst loading may need optimization. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Anhydrous | Anhydrous base is preferred to minimize side reactions. |
| Solvent (e.g., 1,4-Dioxane/Water) | - | Anhydrous/Deionized | A mixture of an organic solvent and water is common.[11] |
Experimental Workflow
Caption: Experimental workflow for a large-scale Suzuki-Miyaura cross-coupling.
Detailed Protocol
-
Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen or argon inlet. The system is purged with an inert gas.
-
Charging Reagents: To the reactor, add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction should be stirred to ensure good mixing.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 30-60 minutes, or by subjecting the mixture to several vacuum/inert gas backfill cycles.[12] This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) is added to the reaction mixture under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.[13]
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate.
-
Extraction: The organic layer is washed sequentially with water and brine to remove the inorganic base and other water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification of the Final Product
The purification of the coupled product is a critical step in large-scale synthesis. The choice of method depends on the physical properties of the product.
-
Recrystallization: If the product is a solid, recrystallization is often the most efficient and scalable method for purification. A suitable solvent system must be identified.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography on silica gel or neutral alumina may be necessary.[14] However, this can be less practical for very large quantities.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure proper degassing; use a fresh batch of catalyst. |
| Low reaction temperature | Increase the reaction temperature. | |
| Insufficient base | Use a stronger base or increase the amount of base. | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and base; ensure the reaction is not acidic. |
| Homocoupling of Boronic Ester | Oxygen in the reaction mixture | Improve the degassing procedure. |
Conclusion
This compound is an invaluable reagent for the large-scale synthesis of complex molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred choice in the pharmaceutical and agrochemical industries. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers and scientists can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. combi-blocks.com [combi-blocks.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to One-Pot Synthesis Involving 3-Methylpyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Pyridine Scaffolds and One-Pot Syntheses
In the landscape of modern medicinal chemistry, pyridine-containing molecules represent a cornerstone of drug design. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in a vast array of therapeutic agents. Specifically, substituted pyridines, such as those derived from 3-Methylpyridine-4-boronic acid pinacol ester, are crucial building blocks for creating complex molecular architectures that modulate biological targets with high affinity and selectivity. These structures are integral to the development of kinase inhibitors, among other important classes of pharmaceuticals.[1][2]
The synthesis of these vital compounds, however, can be a time-consuming and resource-intensive process, often involving multiple discrete steps of reaction, isolation, and purification. This is where the elegance and efficiency of one-pot synthesis come to the forefront. By combining sequential reactions in a single reaction vessel without the isolation of intermediates, one-pot methodologies dramatically reduce synthesis time, minimize solvent and reagent waste, and can ultimately lead to higher overall yields.[3][4] This application note provides a detailed guide to a robust, one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling reaction, a powerful strategy for the synthesis of biaryl compounds from two distinct aryl halides.[1][3]
The protocol herein will focus on the in situ generation of this compound from a suitable halo-precursor, followed by its immediate use in a Suzuki-Miyaura cross-coupling reaction. This approach circumvents the need to synthesize, isolate, and purify the boronic ester intermediate, offering a streamlined path to valuable biaryl products.[1][4]
The Mechanistic Rationale: A Tale of Two Catalytic Cycles
The one-pot borylation/Suzuki-Miyaura reaction is a sophisticated process that hinges on the careful orchestration of two distinct, yet interconnected, palladium-catalyzed cycles. Understanding the underlying mechanism is paramount for troubleshooting and optimizing the reaction.
The process begins with the Miyaura Borylation Cycle . A Pd(0) species undergoes oxidative addition with an aryl halide (in our case, 4-halo-3-methylpyridine). The resulting Pd(II) complex then undergoes transmetalation with bis(pinacolato)diboron (B₂pin₂), a step facilitated by a base (e.g., potassium acetate), to form the desired boronic ester and a palladium-boron species. Reductive elimination then regenerates the Pd(0) catalyst and releases the this compound.
Once the borylation is complete, the second aryl halide and a stronger base (e.g., sodium carbonate) are introduced, initiating the Suzuki-Miyaura Coupling Cycle . The same Pd(0) catalyst performs oxidative addition with the second aryl halide. The resulting Pd(II) complex then reacts with the in situ generated boronic ester in a transmetalation step, which is the crucial C-C bond-forming step. Reductive elimination then yields the final biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Figure 1. A simplified representation of the sequential catalytic cycles in a one-pot borylation/Suzuki-Miyaura reaction.
Experimental Protocol: One-Pot Synthesis of a Biaryl Compound
This protocol describes a general procedure for the one-pot synthesis of a biaryl compound from 4-bromo-3-methylpyridine and a second aryl halide.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-3-methylpyridine | ≥97% | Commercially Available | Store under inert atmosphere. |
| Aryl Halide (e.g., 4-bromoanisole) | ≥98% | Commercially Available | Ensure it is dry. |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available | Handle in a glovebox or under inert gas. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available | Dry in an oven before use. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Prepare a 2M aqueous solution. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle or dry over molecular sieves. |
| Deionized Water | N/A | In-house | Degas before use. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Equipment:
-
Microwave reactor or oil bath with a temperature controller
-
Magnetic stirrer and stir bars
-
Schlenk flask or microwave reaction vessel
-
Syringes and needles for liquid transfers under inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
Part 1: Miyaura Borylation (In Situ Generation of Boronic Ester)
-
To a dry microwave reaction vessel or Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylpyridine (1.0 mmol, 1 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), potassium acetate (3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and place it in the microwave reactor. Heat the mixture to 120°C for 45 minutes with stirring. Alternatively, heat in an oil bath at 100°C for 2-4 hours.
-
Expert Insight: Microwave irradiation can significantly accelerate the reaction rate.[1] Monitoring the reaction by TLC or LC-MS is recommended to ensure complete consumption of the starting aryl halide.
-
Part 2: Suzuki-Miyaura Cross-Coupling
-
After the borylation is complete, cool the reaction vessel to room temperature.
-
Carefully open the vessel and add the second aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.).
-
Add a degassed 2M aqueous solution of sodium carbonate (2 mL, 4.0 mmol, 4.0 equiv.).
-
Reseal the vessel and return it to the microwave reactor. Heat the mixture to 120°C for 30 minutes with stirring. Alternatively, heat in an oil bath at 100°C for 2-6 hours.
-
Expert Insight: A single loading of the palladium catalyst is often sufficient for both steps.[1] The addition of a stronger, aqueous base is crucial for the Suzuki-Miyaura transmetalation step.
-
Part 3: Workup and Purification
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the biaryl product.
-
Mass Spectrometry (e.g., LC-MS or GC-MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low conversion in borylation step | Inactive catalyst, insufficient heating, wet reagents/solvent. | Use a fresh batch of catalyst, ensure all reagents and solvent are anhydrous, and confirm reaction temperature. Consider a different palladium catalyst/ligand system. |
| Homocoupling of the first aryl halide | Reaction temperature too high or prolonged heating in the borylation step. | Reduce the temperature or reaction time for the borylation step. |
| Protodeborylation of the intermediate | Presence of excess water or protic sources before the Suzuki coupling. | Ensure anhydrous conditions for the borylation step. Add the aqueous base only at the start of the Suzuki coupling step. |
| Low yield in Suzuki coupling step | Inefficient transmetalation. | Increase the amount of aqueous base, or try a different base (e.g., K₃PO₄). Ensure the second aryl halide is reactive enough (I > Br > Cl). |
| Difficult purification | Formation of byproducts (e.g., phosphine oxides, homocoupled products). | Optimize reaction conditions to minimize side reactions. Consider alternative purification methods like crystallization. |
Conclusion and Future Directions
The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction is a highly efficient and atom-economical method for the synthesis of complex biaryl molecules. By leveraging the in situ generation of this compound, this protocol offers a streamlined approach for drug discovery and development professionals. The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and heteroaryl halides, providing rapid access to diverse chemical libraries for biological screening. Further optimization of catalyst systems and reaction conditions can expand the scope of this powerful synthetic tool, solidifying its place in the modern synthetic chemist's arsenal.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medium.com [medium.com]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yields in Suzuki Couplings with 3-Methylpyridine-4-boronic acid pinacol ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, when using 3-Methylpyridine-4-boronic acid pinacol ester. Pyridine-based boronic esters are powerful building blocks, but their unique electronic and structural properties present specific challenges that can hinder reaction efficiency. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to empower you to overcome these obstacles.
Troubleshooting Guide: A Deeper Dive into Common Failures
Low yields with this substrate typically originate from two primary sources: instability of the boronic ester under reaction conditions (leading to protodeboronation) and inhibition of the palladium catalyst by the pyridine nitrogen. The following Q&A section addresses these issues directly.
Q1: My main byproduct is 3-methylpyridine. What is causing this protodeboronation, and how can I prevent it?
A1: This is the most common failure mode and results from the cleavage of the C-B bond, which is then replaced by a C-H bond.
The underlying cause is the hydrolysis of the pinacol ester to the corresponding boronic acid, which is significantly more susceptible to protonolysis, especially under basic aqueous conditions.[1][2] The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom can further facilitate this undesired side reaction.[3]
Key Solutions:
-
Optimize the Base: The choice of base is critical. While a base is required to activate the boronic ester for transmetalation, overly harsh or highly aqueous basic conditions accelerate decomposition.[4][5][6]
-
Switch to Milder, Non-Hydroxide Bases: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the reaction while being less aggressive in promoting hydrolysis compared to sodium or potassium hydroxide.
-
Use Finely Powdered Base: Ensure the base is a fine powder to maximize surface area and reactivity, which can allow for lower reaction temperatures or shorter reaction times.
-
-
Control the Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species, excess water drives the unwanted hydrolysis of the pinacol ester.[6][7]
-
Use a Biphasic System: A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or THF) to water. This provides enough water to activate the base without creating a highly aqueous environment.
-
Consider Anhydrous Conditions: For extremely sensitive substrates, anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can be highly effective.[8]
-
-
Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[6] Determine the lowest temperature at which the coupling proceeds at a reasonable rate (typically 80-100 °C).
-
Increase Catalytic Turnover Speed: If the desired coupling is kinetically slow, the boronic ester has more time to decompose. Using a more active catalyst system can ensure the Suzuki coupling outcompetes the decomposition pathway (see Q2).
Q2: My reaction stalls with starting materials present, or it fails completely. Is my catalyst being poisoned?
A2: Yes, catalyst poisoning is a highly probable cause.
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit substrate binding (oxidative addition) or slow down other key steps in the catalytic cycle, effectively "poisoning" or deactivating the catalyst.[9][10]
Key Solutions:
-
Employ Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to address this challenge. Ligands like SPhos, XPhos, or RuPhos are both bulky and highly electron-donating.
-
Steric Bulk: The bulkiness of the ligand creates a "pocket" around the palladium atom that can sterically discourage the pyridine nitrogen from binding while still allowing the aryl halide to access the metal for oxidative addition.[6]
-
Electron-Donating Ability: These ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[11] A faster overall catalytic cycle gives less opportunity for catalyst poisoning or substrate decomposition to occur.[1]
-
-
Use Pre-formed Catalysts (Precatalysts): Using well-defined palladium precatalysts (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species. This can lead to more reproducible results compared to generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[12]
-
Consider Additives for Lewis Bases: In some challenging cases where catalyst poisoning by a Lewis basic substrate is severe, the addition of a Lewis acid like trimethyl borate can act as a scavenger for the problematic heterocycle, preventing it from binding to the palladium catalyst.[10]
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Problem Branches protodeboronation [label="Major Byproduct:\n3-Methylpyridine\n(Protodeboronation)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_issue [label="Reaction Stalls or\nNo Conversion\n(Catalyst Issue)", fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Significant Homocoupling\nof Boronic Ester", fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes sol_base [label="Switch to Milder Base\n(K₃PO₄, Cs₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_water [label="Optimize H₂O Content\n(e.g., Dioxane/H₂O 10:1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Lower Reaction Temp.\n(80-100 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ligand [label="Use Bulky, e⁻-Rich Ligand\n(e.g., SPhos, XPhos)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_precatalyst [label="Use a Well-Defined\nPrecatalyst (e.g., G3/G4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_degas [label="Ensure Rigorous Degassing\n(Ar sparge, F-P-T)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> protodeboronation [label="Check Byproducts"]; start -> catalyst_issue [label="Check Conversion"]; start -> homocoupling [label="Check Byproducts"];
protodeboronation -> sol_base; protodeboronation -> sol_water; protodeboronation -> sol_temp;
catalyst_issue -> sol_ligand; catalyst_issue -> sol_precatalyst;
homocoupling -> sol_degas; } caption [label="Fig 1. Troubleshooting workflow for low-yield Suzuki couplings.", shape=plaintext, fontsize=10]; start -> caption [style=invis]; caption -> protodeboronation [style=invis]; caption -> catalyst_issue [style=invis]; caption -> homocoupling [style=invis]; sol_base -> caption [style=invis]; sol_water -> caption [style=invis]; sol_temp -> caption [style=invis]; sol_ligand -> caption [style=invis]; sol_precatalyst -> caption [style=invis]; sol_degas -> caption [style=invis];
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; oxidative_add [label="Oxidative Addition"]; pd_complex [label="R¹-Pd(II)L₂-X"]; transmetalation [label="Transmetalation"]; biaryl_complex [label="R¹-Pd(II)L₂-R²"]; reductive_elim [label="Reductive Elimination"];
// Reagents and Products aryl_halide [label="R¹-X", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; boronic_ester [label="R²-B(pin)\n(3-Methylpyridine-4-Bpin)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="R¹-R²\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Problem Nodes poisoning [label="Catalyst Poisoning:\nPyridine N coordinates\nto Pd(0), inhibiting\nOxidative Addition.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decomposition [label="Protodeboronation:\nBase + H₂O hydrolyzes\nester, leading to R²-H.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges for the cycle pd0 -> oxidative_add [dir=back]; oxidative_add -> pd_complex; pd_complex -> transmetalation; transmetalation -> biaryl_complex; biaryl_complex -> reductive_elim; reductive_elim -> pd0;
// Edges for reagents/products aryl_halide -> oxidative_add; boronic_ester -> transmetalation; base -> transmetalation; reductive_elim -> product;
// Edges for problems poisoning -> pd0 [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; decomposition -> boronic_ester [style=dashed, color="#FBBC05", arrowhead=tee, label="Degrades"];
// Invisible edges for layout {rank=same; oxidative_add; reductive_elim;} {rank=same; pd_complex; biaryl_complex;} } caption [label="Fig 2. Suzuki cycle with key failure points for pyridyl boronates.", shape=plaintext, fontsize=10]; pd0 -> caption [style=invis]; caption -> oxidative_add [style=invis]; caption -> pd_complex [style=invis]; caption -> transmetalation [style=invis]; caption -> biaryl_complex [style=invis]; caption -> reductive_elim [style=invis]; aryl_halide -> caption [style=invis]; boronic_ester -> caption [style=invis]; product -> caption [style=invis]; base -> caption [style=invis]; poisoning -> caption [style=invis]; decomposition -> caption [style=invis];
Optimized Starting Protocol
This protocol is a robust starting point designed to mitigate the common issues of protodeboronation and catalyst inhibition.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos Ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (2.5 equiv), XPhos Pd G3 (0.02 equiv), and XPhos ligand (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Degassing: Separately, sparge the 1,4-dioxane and deionized water with inert gas for at least 20-30 minutes to remove dissolved oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and then the degassed water via syringe to the reaction vessel to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at 90-100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Parameter Selection
The choice of reaction parameters has a significant impact on yield. The following table provides a summary of recommended choices based on literature and empirical evidence.
| Parameter | Recommended Choice | Rationale & Citation |
| Palladium Source | Buchwald Precatalyst (G3/G4) | Ensures efficient and reproducible generation of active Pd(0).[12] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate the catalytic cycle and prevent catalyst poisoning by the pyridine nitrogen.[6][13] |
| Base | K₃PO₄, Cs₂CO₃ | Strong enough to promote transmetalation but minimizes substrate decomposition via protodeboronation.[6][14] |
| Solvent System | Dioxane/H₂O (10:1 to 4:1) | Balances base solubility and activation against the risk of boronic ester hydrolysis.[7][15] |
| Temperature | 80 - 110 °C | Optimal range to ensure a reasonable reaction rate without significantly accelerating decomposition pathways.[6] |
| Atmosphere | Strictly Inert (Argon/N₂) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling side reactions.[10] |
Frequently Asked Questions (FAQs)
-
Q: Can I use the free boronic acid instead of the pinacol ester?
-
A: It is strongly discouraged. While boronic acids can be more reactive, 3-methylpyridine-4-boronic acid is significantly less stable than its pinacol ester. It is highly prone to rapid protodeboronation under typical Suzuki conditions, and it also has a tendency to form unreactive trimeric boroxine structures.[10][16] The pinacol ester serves as a crucial protecting group that improves stability.[2]
-
-
Q: My bottle of this compound is old. Could it have gone bad?
-
A: Yes. Although more stable than the acid, pinacol esters can still slowly hydrolyze or decompose upon prolonged exposure to atmospheric moisture.[17] If you suspect the quality of your reagent, it is advisable to use a fresh bottle or re-purify the material if possible.
-
-
Q: Why add extra free ligand when using a precatalyst?
-
A: While not always necessary, adding a slight excess of the ligand can help prevent catalyst decomposition, especially in challenging reactions or during prolonged heating. The optimal Pd:Ligand ratio may require slight screening for a specific substrate pair.
-
-
Q: What is the ideal ratio of boronic ester to aryl halide?
-
A: Using a slight excess of the boronic ester (1.2 to 1.5 equivalents) is standard practice. This helps to drive the reaction to completion, especially if a small amount of the ester decomposes during the reaction.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
preventing protodeboronation of 3-Methylpyridine-4-boronic acid pinacol ester
A Guide to Preventing Protodeboronation and Ensuring Successful Cross-Coupling Reactions
Welcome to the Technical Support Center for 3-Methylpyridine-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on the use of this versatile reagent in cross-coupling reactions. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki-Miyaura coupling with this compound. How concerned should I be about protodeboronation?
A1: This is an excellent question. While protodeboronation is a valid concern for many heteroaromatic boronic acids, particularly 2-pyridyl derivatives, extensive research has shown that 4-pyridyl boronic acids exhibit significantly greater stability . The underlying mechanism for the rapid decomposition of 2-pyridyl boronic acid involves the formation of a reactive zwitterionic intermediate under neutral pH conditions.[1] In contrast, 3- and 4-pyridyl boronic acids do not readily form such an intermediate, leading to a much slower rate of protodeboronation. In fact, studies have shown that 3- and 4-pyridyl boronic acids can have half-lives of over a week under basic conditions at elevated temperatures, indicating their robust nature.
The use of the pinacol ester further enhances this stability. Boronic esters, in general, are less susceptible to protodeboronation than their corresponding free boronic acids because the pinacol group sterically and electronically protects the boron center.[2][3] Therefore, for this compound, protodeboronation should be a manageable side reaction rather than a primary mode of decomposition under typical Suzuki-Miyaura conditions.
Q2: What is the mechanistic basis for the enhanced stability of 4-pyridyl boronic esters compared to their 2-pyridyl counterparts?
A2: The difference in stability is rooted in the electronic properties of the pyridine ring and the position of the boron moiety. For 2-pyridyl boronic acids, the nitrogen atom is in close proximity to the boronic acid group. This allows for an intramolecular interaction that facilitates the formation of a zwitterionic intermediate, which is highly prone to rapid, unimolecular protodeboronation.[1] This pathway is significantly less favorable for 3- and 4-pyridyl isomers due to the greater distance between the nitrogen and the carbon-boron bond. The 4-position of the pyridine ring does not allow for the same type of intramolecular assistance for C-B bond cleavage, resulting in a much more stable reagent.
Diagram: Stability of Pyridyl Boronic Acid Isomers
References
Technical Support Center: Purification Strategies for Products of 3-Methylpyridine-4-boronic acid pinacol ester Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-Methylpyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block, most commonly in Suzuki-Miyaura cross-coupling reactions. The unique combination of a basic pyridine nitrogen and a labile boronic ester group in this reagent presents specific purification hurdles. This document provides practical, in-depth solutions in a question-and-answer format, grounded in established chemical principles to ensure the integrity and success of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup and purification of reaction mixtures containing this compound and its derivatives.
Q1: My TLC and NMR show significant amounts of unreacted this compound. What is the simplest way to remove it?
A: The most straightforward method leverages the basicity of the pyridine nitrogen. An acidic wash during the aqueous workup is highly effective. By washing your organic layer (e.g., ethyl acetate, DCM) with a dilute aqueous acid like 1 M HCl or 5% citric acid, the pyridine-containing starting material will be protonated, forming a water-soluble salt that partitions into the aqueous phase.[1][2] Your desired product, if it is not basic, will remain in the organic layer. Always check the pH of the aqueous layer after extraction to ensure it is acidic.
Q2: My product streaks severely during silica gel chromatography, making separation impossible. What is causing this and how can I prevent it?
A: Streaking (or tailing) of pyridine-containing compounds on silica gel is a classic problem. It is caused by the strong interaction between the basic lone pair of the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to poor elution behavior.
To solve this, you must add a basic modifier to your mobile phase (eluent) to neutralize the acidic sites on the silica. Common and effective strategies include:
-
Adding Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[3]
-
Using Ammonia in Methanol: Prepare your eluent using a premixed solution of 1-10% ammonia in methanol as the polar component.[3]
These modifiers compete with your product for binding to the acidic sites, allowing your compound to travel smoothly down the column.
Q3: I've completed my reaction, but now I have the hydrolyzed starting material, 3-Methylpyridine-4-boronic acid, in my crude mixture. How do I remove it?
A: The pinacol ester can hydrolyze to the corresponding boronic acid, especially during aqueous workups or if moisture is present.[4][5] Boronic acids are acidic and can often be removed with a basic wash.
-
Basic Wash: During your workup, extract the organic layer with an aqueous solution of a mild base like 1 M NaOH or saturated sodium bicarbonate. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will be extracted into the aqueous layer.[6]
-
Sorbitol Extraction: For a more selective removal, you can use the sorbitol extraction method. Dissolve the crude material in a non-polar solvent like ether and wash with a sorbitol solution. Sorbitol complexes with the boronic acid, pulling it into the aqueous phase.[7]
Q4: How can I effectively remove residual palladium catalyst from my final product?
A: Residual palladium is a common issue in cross-coupling reactions and is often a critical impurity to remove, especially in pharmaceutical applications. Several methods are available:
-
Filtration: Passing the crude reaction mixture through a plug of Celite can remove heterogeneous palladium black.
-
Scavenger Resins: The most effective method is often the use of metal scavengers. These are functionalized polymers or silicas with high affinity for palladium. Thiol-based (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine-based (e.g., Biotage® MP-TMT) scavengers are particularly effective.[8][9][10] You can stir the scavenger resin with the solution of your crude product for several hours and then simply filter it off.[11]
-
Activated Carbon: Stirring the product solution with activated carbon can also adsorb residual palladium, though it may be less selective and could lead to some product loss.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for tackling more complex purification scenarios.
Scenario 1: The Product is an Oil and Fails to Crystallize
Problem: You have successfully removed most impurities, and your NMR/LCMS indicates the desired substituted 3-methylpyridine product is >95% pure, but it remains a persistent oil, preventing final purification by crystallization.
Causality: Many substituted pyridines have low melting points and a high affinity for solvents, making crystallization challenging.[12][13] Minor impurities can also act as "crystallization inhibitors."
1. Trituration:
-
Dissolve your oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane).
-
Slowly add a non-polar solvent (e.g., hexane or pentane) while stirring vigorously until the solution becomes cloudy.
-
Continue stirring, scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
If a solid precipitates, continue adding the non-polar solvent, then cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration.
2. Salt Formation to Induce Crystallinity:
-
Rationale: Converting the basic pyridine to a salt (e.g., hydrochloride) introduces ionic character, which often results in a well-ordered, crystalline solid.
-
Protocol:
- Dissolve the purified oil in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
- Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.
- A precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
- Stir the resulting slurry for 30 minutes, then collect the crystalline salt by filtration.
- Wash the solid with fresh cold solvent and dry under vacuum.
- If the free base is required for the next step, the salt can be redissolved and neutralized with a base (e.g., NaHCO₃) during an aqueous workup.
Scenario 2: Purification of a Complex Mixture After Suzuki Coupling
Problem: Your crude reaction mixture contains the desired product, unreacted this compound, the homocoupled byproduct (B₂pin₂), hydrolyzed boronic acid, and residual palladium catalyst.
Causality: Incomplete reactions, side reactions like homocoupling, and hydrolysis of the boronic ester are common in Suzuki couplings.[14][15] A systematic, multi-step purification strategy is required.
1. Protocol: Systematic Acid-Base Extraction [1]
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Acid Extraction: Extract the organic layer 2-3 times with 1 M aqueous HCl. This will pull all pyridine-containing compounds (your product and starting material) into the aqueous layer as their hydrochloride salts. The neutral impurities, such as the B₂pin₂ homocoupling byproduct, will remain in the organic layer, which can now be discarded.
-
Basification & Re-extraction: Combine the acidic aqueous layers. Cool them in an ice bath and slowly add a base (e.g., 3 M NaOH or solid NaHCO₃) until the pH is > 9.
-
Extract the now basic aqueous layer 3 times with fresh EtOAc. Your free-base product and unreacted starting material are now back in the organic phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
2. Protocol: Palladium Scavenging [11][16]
-
Dissolve the concentrated organic material from the previous step in a suitable solvent (e.g., THF, DCM, EtOAc).
-
Add a palladium scavenger resin (e.g., Biotage® MP-TMT, 3-5 equivalents relative to the initial palladium loading).[8]
-
Stir the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by observing the solution becoming colorless.[11]
-
Filter off the resin through a sintered funnel or a cotton plug, washing the resin with fresh solvent.
-
Concentrate the filtrate.
3. Protocol: Modified Column Chromatography
-
Prepare a silica gel column.
-
Prepare your eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (Et₃N).
-
Equilibrate the column with this modified eluent.
-
Load your sample and elute as normal. The presence of Et₃N will prevent streaking and allow for proper separation of your product from the unreacted starting material based on polarity differences.[3]
Table 1: Recommended Chromatography Eluent Modifiers
| Problem Compound Type | Issue on Silica Gel | Recommended Modifier | Concentration in Eluent | Mechanism of Action |
| Basic (e.g., Pyridines) | Streaking / Tailing | Triethylamine (Et₃N) or NH₃/MeOH | 0.5 - 2% | Neutralizes acidic silanol groups, preventing strong adsorption of the basic analyte.[3] |
| Acidic (e.g., Boronic Acids) | Streaking / Tailing | Acetic Acid or Formic Acid | 0.1 - 2% | Protonates the analyte to reduce interaction with silica and can help sharpen peaks.[3] |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spinchem.com [spinchem.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling with Heteroaryl Boronic Esters
A Senior Application Scientist's Guide to Troubleshooting
Heteroaryl boronic acids and their ester derivatives are indispensable tools in modern synthetic chemistry, particularly for constructing the complex biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] However, their unique electronic properties and inherent instabilities present significant challenges compared to their simpler aryl counterparts.[3] Lewis basic nitrogen atoms can poison catalysts, and many systems are highly susceptible to decomposition via protodeboronation.[3][4][5]
This guide provides in-depth, mechanistically driven troubleshooting advice for researchers encountering common issues in Suzuki-Miyaura cross-coupling reactions involving these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion, and I'm recovering mostly starting material. What are the primary causes?
This issue typically points to problems with the catalytic cycle, specifically catalyst activation or catalyst deactivation.
-
Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or it has been deactivated.[6][7] Ensure your reaction is rigorously degassed, as oxygen can lead to catalyst decomposition.[7]
-
Poor Oxidative Addition: The bond between your heteroaryl group and the halide may be too strong, or the catalyst system is not active enough to break it. This is common with electron-rich heteroaryl chlorides.[6] Using more electron-rich and bulky phosphine ligands can often facilitate this crucial step.[6][8]
-
Catalyst Poisoning: Lewis basic heteroatoms (like the nitrogen in pyridine) can coordinate to the palladium center, inhibiting its catalytic activity.[3] This is a well-documented issue, particularly with 2-substituted pyridines (the "2-pyridyl problem").[3]
Q2: My main byproduct is the simple heteroarene, where the boronic ester group has been replaced by a hydrogen. What's happening?
You are observing protodeboronation , the most common and problematic side reaction for heteroaryl boronic esters.[3][4] This is the cleavage of the C–B bond by a proton source, which is often water, especially under basic conditions.[3][4][9][10][11][12][13][14]
-
Mechanism: The reaction is accelerated by base, which forms a more reactive boronate anion ([ArB(OH)₃]⁻).[4][9] This species then undergoes ipso-protonation, cleaving the C-B bond.[9]
-
Susceptibility: Electron-deficient and certain π-rich heterocycles like furans and thiophenes are particularly prone to this decomposition pathway.[3][15]
Q3: I'm observing significant homocoupling of my boronic ester. How can I prevent this?
Homocoupling (Ar-B(OR)₂ + Ar-B(OR)₂ → Ar-Ar) is often promoted by the presence of oxygen in the reaction mixture.[7][16] It can occur when Pd(II) species are present, which can be the case if a Pd(II) precatalyst is used or if the active Pd(0) catalyst is oxidized.[16] Rigorous degassing of solvents and running the reaction under a strictly inert atmosphere are critical to minimize this side reaction.[7]
Detailed Troubleshooting Guides
Problem 1: Low or No Product Yield with Starting Material Recovery
This scenario indicates a stalled or inefficient catalytic cycle. A systematic approach is required to identify the bottleneck.
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst & Ligand Selection: The choice of catalyst and ligand is paramount, especially for challenging heteroaryl couplings.[17][18][19]
-
The Problem: Standard ligands like PPh₃ may not be electron-rich or bulky enough to promote the oxidative addition of difficult heteroaryl halides (e.g., 2-chloropyridines) or to accelerate the rate-limiting transmetalation step.
-
The Solution: Employ more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) based systems.[1][6][8] These ligands stabilize the active Pd(0) species and promote the key steps of the catalytic cycle.[19] For known problematic substrates like pyridines, consider specialized catalyst systems designed to mitigate catalyst poisoning.[5]
-
-
Base and Solvent System: The base is not just a spectator; it plays a critical role in activating the boronic ester for transmetalation.
-
The Problem: A weak or poorly soluble base (like K₂CO₃ in anhydrous THF) may not efficiently generate the active boronate species required for transmetalation.[6] This slows the reaction, allowing more time for side reactions like protodeboronation.
-
The Solution: Switch to a stronger and/or more soluble base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices.[6] While water can facilitate the reaction by dissolving the base and promoting boronate formation, it is also the proton source for protodeboronation.[16][20] Therefore, a careful balance is needed. For highly sensitive substrates, completely anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5][8]
Base Common Solvents Strengths Weaknesses K₂CO₃ Dioxane/H₂O, THF/H₂O Inexpensive, common Poor solubility in organic solvents, can be slow K₃PO₄ Dioxane, Toluene, THF Stronger base, good for many heteroaryls Can still promote protodeboronation Cs₂CO₃ Dioxane, THF Highly soluble, very effective Expensive, highly hygroscopic KF THF, Dioxane Mild, can be effective for sensitive substrates Not always strong enough TMSOK THF, Dioxane (anhydrous) Soluble, enables anhydrous conditions Very strong base, air/moisture sensitive -
Problem 2: Significant Protodeboronation Byproduct
This is the Achilles' heel of heteroaryl boronic ester chemistry. Mitigating it requires a multi-pronged approach focused on protecting the C-B bond.
Caption: Competing pathways for the active boronate species.
-
Use a More Stable Boron Reagent: The inherent stability of the boron species is the first line of defense.
-
The Problem: Boronic acids are generally less stable than their ester counterparts.[9][15] However, not all esters are created equal. The stability imparted by the diol is nuanced.[10][11]
-
The Solution: Convert the boronic acid to a more robust derivative.[6]
-
Pinacol Esters (Bpin): Commonly used and generally more stable than boronic acids.[9]
-
Neopentyl Glycol Esters: Often show an optimal balance of stability and reactivity, sometimes outperforming pinacol esters.[8]
-
Potassium Organotrifluoroborates (R-BF₃K): These tetracoordinate boron species are typically crystalline, air-stable solids and are significantly more resistant to protodeboronation than boronic acids.[1]
-
MIDA Boronates: These are highly stable and designed for "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing decomposition.[4][20]
-
-
-
Minimize Water and Use Milder/Anhydrous Conditions: Control the source of protons.
-
The Problem: Most standard Suzuki protocols use aqueous base systems, which directly provide the reagent (water) for protodeboronation.[16]
-
The Solution:
-
Strictly Anhydrous Conditions: Employ rigorously dried solvents and reagents. Use a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[5][8] This approach has proven highly effective for challenging heteroaryl-heteroaryl couplings.[5]
-
Milder Bases: If aqueous conditions are necessary, switch to a milder base like potassium fluoride (KF), which can sometimes provide a better outcome for sensitive substrates.[6]
-
Use of Additives: In some anhydrous systems, the addition of trimethyl borate has been shown to enhance reaction rates and prevent catalyst poisoning, which indirectly suppresses protodeboronation by accelerating the desired reaction.[5]
-
-
-
Accelerate the Catalytic Cycle: Make the desired reaction kinetically dominant.
-
The Problem: A slow Suzuki coupling gives the boronic ester more time to decompose.
-
The Solution: Increase the reaction rate by using a more active catalyst/ligand system (see Problem 1), increasing the temperature, or using a higher concentration. A faster productive reaction will outcompete the slower decomposition pathway.[4]
-
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol is a robust starting point for optimizing a challenging heteroaryl coupling.
-
Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the heteroaryl halide (0.2 mmol, 1.0 equiv.), the heteroaryl boronic ester (0.24 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).[7]
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane, 1.0 mL) via syringe.[7]
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), cool the reaction, take a small aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify major byproducts.
Protocol 2: Preparation and Use of Potassium Heteroaryltrifluoroborate
This procedure converts a potentially unstable boronic acid into a more robust trifluoroborate salt.[1]
-
Preparation: Dissolve the heteroaryl boronic acid (1.0 mmol) in methanol. Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 mmol). Stir the mixture at room temperature for 1 hour.
-
Isolation: Concentrate the mixture under reduced pressure. Add acetone to precipitate the potassium heteroaryltrifluoroborate salt. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
Use in Coupling: The isolated trifluoroborate salt can be used directly in the Suzuki coupling protocol, typically with a base like Cs₂CO₃ in a solvent system like THF/water.[3]
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. | Semantic Scholar [semanticscholar.org]
- 18. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 21. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Optimizing 3-Methylpyridine-4-boronic acid pinacol ester Couplings
Welcome to the Technical Support Center for improving the efficiency of Suzuki-Miyaura cross-coupling reactions involving 3-Methylpyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The content is structured in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?
Low or no yield in the Suzuki coupling of this compound is a frequent challenge. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can significantly impact the reaction's efficiency. Here are the key areas to investigate:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active species[1][2]. This is a primary cause of low yields with pyridine-containing substrates.
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) can be sluggish for electron-deficient heterocycles[1]. This is a rate-limiting step in the catalytic cycle.
-
Protodeboronation of the Boronic Ester: The C-B bond of your boronic ester can be cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, leading to the formation of 3-methylpyridine as a byproduct. This side reaction is often promoted by aqueous bases.
-
Poor Solubility: Inadequate solubility of starting materials or intermediates in the chosen solvent can lead to a slow and incomplete reaction[3].
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen, and promote the reductive elimination step[1]. Examples include SPhos, XPhos, and RuPhos[4][5].
-
Consider using pre-formed palladium catalysts which can be more stable and active[6].
-
-
Base and Solvent Choice:
-
The choice of base is critical. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or THF can be more effective than weaker aqueous bases like sodium or potassium carbonate[1][7]. This also helps to minimize protodeboronation[1].
-
Ensure your solvent is anhydrous and thoroughly degassed to prevent both hydrolysis of the boronic ester and oxidation of the catalyst[1][8].
-
-
Reaction Temperature:
-
While higher temperatures (80-110 °C) are common for Suzuki couplings, excessive heat can lead to degradation of the catalyst or starting materials[1]. An optimization of the reaction temperature may be necessary.
-
Q2: I'm observing significant amounts of 3-methylpyridine and homocoupled biaryl byproducts. How can I minimize these side reactions?
The formation of byproducts is a clear indicator of suboptimal reaction conditions. Here's how to address the two most common side reactions:
-
Protodeboronation (leading to 3-methylpyridine): As mentioned, this occurs when the boronic ester reacts with a proton source.
-
Solution: Use anhydrous conditions. Dry your solvents and reagents thoroughly. Employ a stronger, less nucleophilic base like K₃PO₄ or KF[1][9]. Using the pinacol ester form of the boronic acid is already a good step towards preventing this, as they are generally more stable than the corresponding boronic acids[10][11].
-
-
Homocoupling (leading to biaryl of your coupling partner): This side reaction is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic ester[1][11].
-
Solution: Rigorously degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst[1]. Maintain a positive pressure of inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about coupling reactions with this compound.
-
Q: Do I need to use an inert atmosphere for my reaction?
-
Q: My this compound is a solid. How can I ensure its purity and stability?
-
A: Boronic esters can be prone to hydrolysis upon exposure to atmospheric moisture[12][13]. Store it in a desiccator and handle it quickly in a dry environment. You can check the purity by NMR or LC-MS before use. If you suspect hydrolysis to the boronic acid, it may still be usable in the reaction, but you might need to adjust the reaction conditions, as boronic acids and their pinacol esters can have different reactivities[5][10].
-
-
Q: What is the optimal ratio of boronic ester to my coupling partner?
-
Q: How do I monitor the progress of my reaction?
-
A: You can monitor the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at different time points.
-
-
Q: I'm having trouble with purification. Any tips?
-
A: Pyridine-containing compounds can be challenging to purify due to their basicity and potential to streak on silica gel[8]. Using a solvent system with a small amount of a basic modifier like triethylamine or pyridine in your chromatography eluent can help. Alternatively, an acidic workup to extract the basic product into an aqueous layer, followed by basification and re-extraction into an organic solvent, can be an effective purification strategy.
-
Experimental Protocols & Data
Baseline Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrates.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.)[1].
-
-
Catalyst and Ligand Addition:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%)[1].
-
-
Solvent Addition:
-
Add the degassed, anhydrous solvent (e.g., dioxane or THF) via syringe[14].
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring[1].
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues[4].
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel[4].
-
Troubleshooting Data Summary
The following tables provide a starting point for optimizing your reaction conditions.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | Prone to catalyst deactivation with pyridinic substrates[1]. |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A bulky, electron-rich ligand that helps stabilize the catalyst and promote reductive elimination[1]. |
| Pd(PPh₃)₄ | - | 2-5 | Can be effective, but often less active than systems with bulky, electron-rich ligands for challenging substrates. |
| Pd(dppf)Cl₂ | - | 2-5 | A stable and commonly used pre-catalyst[14]. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Comments |
| K₂CO₃ | 2-3 | Toluene/H₂O | A common and cost-effective choice, but the aqueous conditions can promote protodeboronation[1]. |
| Cs₂CO₃ | 2-3 | Dioxane | Often provides higher yields but is more expensive[1]. |
| K₃PO₄ | 2-3 | THF or Dioxane | A strong, non-nucleophilic base that is very effective, particularly for less reactive substrates and minimizing protodeboronation[1][15]. |
| Na₂CO₃ | 2-3 | DMF | DMF can aid in the solubility of starting materials[1]. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
common side reactions with 3-Methylpyridine-4-boronic acid pinacol ester
Answering the user's request.
Technical Support Center: 3-Methylpyridine-4-boronic acid pinacol ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable protocols for resolution.
Q1: My Suzuki-Miyaura reaction yield is low, and I'm observing significant amounts of 3-methylpyridine byproduct. What's happening?
The Problem: The primary issue is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of the starting pyridine scaffold instead of the desired cross-coupled product.
The Cause: Protodeboronation
This side reaction, known as protodeboronation, is a well-documented challenge, especially with heteroaromatic boronic acids and their esters.[1][2] The reaction involves the protonolysis of the boronic ester.[2] For pyridine-containing boronic acids, the basic nitrogen atom can lead to the formation of zwitterionic intermediates that undergo rapid fragmentation, particularly under neutral pH conditions.[2][3] The presence of a base, which is essential for the Suzuki-Miyaura coupling, can also induce this competitive protodeboronation pathway.[1]
The Solution: Minimizing Protodeboronation
Success hinges on carefully controlling the reaction conditions to favor the catalytic cycle of the cross-coupling over the protodeboronation pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Suppress Protodeboronation
-
Rigorous Inert Atmosphere: Oxygen can contribute to side reactions. Prepare the reaction vessel by subjecting it to at least 3-5 cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Use degassed solvents.[4]
-
Choice of Base: The base is crucial. While strong aqueous bases can promote hydrolysis and subsequent protodeboronation, milder, non-aqueous bases or fluoride-based activators can be more effective.
-
Solvent System: Anhydrous, aprotic solvents are generally preferred to minimize the presence of protic sources that drive protodeboronation.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (see Table 1), and the palladium catalyst/ligand system (see Table 2).
-
Add the degassed anhydrous solvent via cannula or syringe.
-
Heat the reaction to the recommended temperature (see Table 1) and monitor by TLC or LC-MS.
-
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Be aware that aqueous work-ups can promote the hydrolysis of any remaining boronic ester.[5]
Table 1: Recommended Conditions to Minimize Protodeboronation
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Base | K₃PO₄, Cs₂CO₃, KF | These bases are known to be effective in Suzuki couplings while being less prone to causing rapid protodeboronation compared to stronger hydroxides.[4][6] |
| Solvent | Dioxane, Toluene, THF (anhydrous) | Aprotic solvents minimize the availability of protons that facilitate the undesired side reaction.[4] |
| Temperature | 80-110 °C | Sufficient heat is needed for the catalytic cycle, but excessive temperatures can accelerate decomposition. Optimization is key. |
| Additives | None typically needed | While additives can sometimes help, optimizing the core components (base, solvent, catalyst) is the first and most critical step. |
Diagram 1: Competing Reaction Pathways This diagram illustrates the critical juncture where the boronic ester can either enter the desired Suzuki-Miyaura cycle or be diverted into the undesired protodeboronation pathway.
Caption: Competing pathways for the boronic ester.
Q2: I'm isolating a significant amount of 3,3'-dimethyl-4,4'-bipyridine. How can I prevent this homocoupling?
The Problem: The boronic ester is coupling with itself, forming a symmetrical bipyridine dimer instead of reacting with the aryl halide partner.
The Cause: Homocoupling
Homocoupling is a common byproduct in Suzuki reactions.[7] It can be promoted by several factors, including the presence of oxygen in the reaction mixture, the specific palladium catalyst used, and reaction conditions that favor the reaction of two boronic ester molecules over the cross-coupling pathway.[8]
The Solution: Optimizing for Cross-Coupling
-
Strict Exclusion of Oxygen: As mentioned previously, thorough degassing of solvents and maintaining a robust inert atmosphere is critical. Oxygen can facilitate oxidative pathways that lead to homocoupling.[8]
-
Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) relative to the boronic ester can sometimes suppress homocoupling by ensuring the palladium catalyst is more likely to react with the halide partner first.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling than others. Highly active phosphine ligands can often favor the desired cross-coupling.
Table 2: Comparison of Common Palladium Catalysts/Ligands for Heteroaryl Couplings
| Catalyst/Ligand | Common Name | Advantages for Pyridine Couplings |
|---|---|---|
| Pd(dppf)Cl₂ | - | Good general-purpose catalyst, often effective, but may require optimization.[9] |
| Pd(OAc)₂ + SPhos | SPhos | A Buchwald ligand, highly effective for electron-rich and heteroaromatic substrates; often reduces reaction times and side products.[4] |
| Pd₂(dba)₃ + P(t-Bu)₃ | - | A highly active system capable of coupling challenging substrates, including aryl chlorides.[4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
Store the compound in a tightly sealed container in a freezer, preferably under an inert atmosphere (Argon or Nitrogen). Boronic esters are sensitive to moisture and air.[5] Hydrolysis to the corresponding boronic acid can occur upon prolonged exposure to atmospheric moisture, which can impact reactivity and consistency in experiments.
Q2: How does the position of the methyl and boronic ester groups on the pyridine ring affect its reactivity and stability?
The electronic nature of the pyridine ring and the steric environment around the C-B bond are critical. 3- and 4-pyridyl boronic acids are generally more stable and less prone to rapid protodeboronation than 2-pyridyl boronic acids.[3][10] The 2-pyridyl isomers can form a zwitterionic intermediate that readily fragments.[2][3] The methyl group at the 3-position provides some electron-donating character, which can influence the reactivity of the pyridine ring in the Suzuki coupling.
Q3: Can this boronic ester be used directly in Suzuki-Miyaura coupling, or does it need to hydrolyze to the boronic acid first?
Structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis.[11] While hydrolysis can and does occur, it is not a prerequisite for the reaction. The key step is the formation of a boronate species by the action of the base, which then undergoes transmetalation with the palladium center.
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the pinacol ester?
Monitoring the purity of boronic esters can be challenging. Pinacol boronate esters are often susceptible to hydrolysis on silica gel during TLC or column chromatography and on the column during reverse-phase HPLC analysis.[5][12]
-
For Reaction Monitoring: Use TLC with caution, and co-spot with starting materials. LC-MS is generally more reliable.
-
For Purity Analysis: Specialized HPLC methods using columns with low residual silanol activity and mobile phases without pH modifiers can minimize on-column hydrolysis.[12] ¹H NMR is also an excellent tool for assessing purity, as the pinacol methyl protons give a characteristic singlet.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Reaction
Caption: Stepwise troubleshooting for Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Managing Homocoupling of 3-Methylpyridine-4-boronic acid pinacol ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while 3-Methylpyridine-4-boronic acid pinacol ester is a valuable building block in medicinal chemistry and materials science, its use can be complicated by the formation of the undesired homocoupled dimer, 3,3'-dimethyl-4,4'-bipyridine. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you minimize this side reaction and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Boronic Ester Homocoupling
This section addresses the most common issues encountered when working with this compound. The following workflow can help you diagnose and resolve the root cause of excessive homocoupling in your experiments.
Caption: Troubleshooting workflow for minimizing homocoupling.
Question 1: I am observing a significant amount of 3,3'-dimethyl-4,4'-bipyridine in my reaction. What is the primary cause and how can I prevent it?
Answer: Significant homocoupling of boronic esters is most often caused by the presence of molecular oxygen or the use of a Palladium(II) precatalyst without proper precautions.
-
Oxygen-Mediated Homocoupling: The catalytically active species in a Suzuki-Miyaura coupling is Pd(0).[1][2] If oxygen is present in the reaction, it can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic ester, leading to the homocoupled product and regenerating Pd(0).[1][3][4] This is a common issue, as higher levels of oxygen have been shown to increase the rate of homocoupling.[1][5]
-
Solution: Implement rigorous deoxygenation of your reaction mixture. This can be achieved by:
-
Freeze-Pump-Thaw: For lower-boiling solvents, subjecting the sealed reaction vessel to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing will effectively remove dissolved oxygen.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and temperature-sensitive reagents is a highly effective method.[6]
-
-
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, these species can directly react with the boronic ester to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[7][8]
-
Solution:
-
Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent this initial homocoupling pathway.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to rapidly reduce the Pd(II) precatalyst to the active Pd(0) state, thereby suppressing the homocoupling side reaction.[8]
-
-
Question 2: My reaction is well-deoxygenated and I'm using a Pd(0) source, but I still see homocoupling. What other factors should I consider?
Answer: If you have addressed the primary causes, the issue may lie with your choice of ligand, base, or reaction temperature.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1] For electron-deficient heteroaryl boronic esters like this compound, the choice of ligand is critical.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step of the cross-coupling cycle, which is often the rate-limiting step, thereby outcompeting the pathways that lead to homocoupling.[9] Ligands such as SPhos, XPhos, and RuPhos have shown great efficacy in couplings involving challenging heteroaryl substrates.[10][11]
-
-
Base and Solvent Selection: The base is essential for activating the boronic ester to facilitate transmetalation.[2][12][13] The choice of base and solvent can significantly impact the reaction outcome, especially with sensitive substrates.
-
Solution:
-
Base: For pyridine boronic esters, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate.[9]
-
Solvent: Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used and generally effective.[1][7] The water helps to dissolve the inorganic base and can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[14][15]
-
-
-
High Reaction Temperature: While heat can accelerate the reaction, excessively high temperatures can also promote side reactions, including homocoupling and protodeboronation.
-
Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) to see if the ratio of cross-coupled product to homocoupled product improves, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the homocoupling of this compound?
A1: The homocoupling of boronic acids and their esters is primarily believed to occur through two main pathways, especially in the context of a Suzuki-Miyaura reaction.
Caption: Proposed mechanisms for boronic ester homocoupling.
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst is oxidized by molecular oxygen to a Pd(II) species. This species then undergoes two successive transmetalation steps with the boronic ester, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][16]
-
Pd(II) Precatalyst Pathway: When a Pd(II) salt (e.g., Pd(OAc)₂) is used, it can directly engage in two transmetalation events with the boronic ester, followed by reductive elimination to give the homocoupled product and the active Pd(0) catalyst, which can then enter the desired cross-coupling cycle.[7]
Q2: Does the pyridine ring in this compound make it more prone to side reactions?
A2: Yes, the electronic properties of the pyridine ring can make this substrate more challenging to work with compared to simple aryl boronic esters. The nitrogen atom in the pyridine ring makes it electron-deficient, which can increase the lability of the C-B bond. This heightened reactivity can make the boronic ester more susceptible to side reactions like protodeboronation and homocoupling, especially under harsh conditions or if the reaction is not properly optimized.[1] Furthermore, the nitrogen lone pair can potentially coordinate to the palladium center, which may alter the catalyst's activity and selectivity.[11]
Q3: What is protodeboronation and how can I differentiate it from homocoupling?
A3: Protodeboronation is a common side reaction where the boronic ester group is cleaved and replaced by a hydrogen atom, yielding the parent arene (in this case, 3-methylpyridine).[1] This is particularly prevalent with heteroaryl boronic acids, especially in the presence of water and under harsh thermal or pH conditions.
You can differentiate between the two side products using standard analytical techniques:
| Side Product | Identification Method (MS) | Identification Method (¹H NMR) |
| Homocoupling Product | Mass corresponding to the dimer (3,3'-dimethyl-4,4'-bipyridine). | A new set of aromatic signals, often symmetrical, and the presence of the methyl group signal. |
| Protodeboronation Product | Mass corresponding to the parent arene (3-methylpyridine). | Signals corresponding to 3-methylpyridine, which will lack the characteristic signals of the pinacol ester group. |
Q4: Which palladium catalyst systems are recommended for minimizing homocoupling with heteroaryl boronic esters?
A4: For challenging substrates like this compound, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. This generally involves the use of bulky and electron-rich phosphine ligands.
| Catalyst/Ligand | Class | Rationale for Use |
| Pd₂(dba)₃ / SPhos or XPhos | Buchwald Ligands | Bulky, electron-rich dialkylbiaryl phosphines. They accelerate reductive elimination, minimizing catalyst decomposition and side reactions. Highly effective for heteroaryl couplings.[10][17] |
| Pd(OAc)₂ / RuPhos | Buchwald Ligand | Similar to SPhos/XPhos, provides a highly active catalyst suitable for electron-deficient heteroaryls. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating NHC ligands form very stable and active palladium complexes, often effective where phosphine ligands fail.[1] |
| Pd(PPh₃)₄ | Pd(0) Source | A direct source of Pd(0) with a moderately electron-rich ligand. Can be effective but may require higher temperatures or longer reaction times compared to more advanced ligands. |
Q5: How can I purify my desired product away from the homocoupled dimer?
A5: The homocoupled byproduct (3,3'-dimethyl-4,4'-bipyridine) is often less polar than the desired cross-coupled product, especially if the coupling partner contains polar functional groups.
-
Flash Column Chromatography: This is the most common method. A gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity, will typically allow for the separation of the less polar homocoupled dimer from the more polar product.
-
Crystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities, including the homocoupled dimer.
-
Acid-Base Extraction: Since both your desired product and the homocoupled byproduct contain basic pyridine nitrogens, this method can be used to separate them from non-basic impurities. To separate the product from the dimer, you may need to exploit subtle differences in their pKa values or solubility of their respective salts, although this is often challenging.
Validated Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture (Inert Gas Sparging)
-
Combine the this compound, your coupling partner, the base (e.g., K₃PO₄), and the solvent (e.g., 1,4-dioxane/water 5:1) in the reaction vessel equipped with a stir bar.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the surface of the liquid.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the stirred solution for 15-30 minutes. A vigorous stream is not necessary; a steady stream of bubbles is sufficient.
-
After sparging, remove the needles and add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Quickly seal the vessel and proceed with heating the reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
To a reaction vessel that has been flame-dried under vacuum and cooled under Argon, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the chosen ligand (e.g., SPhos, 4 mol %) and the palladium source (e.g., Pd₂(dba)₃, 2 mol %).
-
Seal the vessel with a septum and purge with Argon.
-
Add the deoxygenated solvent (e.g., 1,4-dioxane, 0.1 M) via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. thieme-connect.com [thieme-connect.com]
effect of base on 3-Methylpyridine-4-boronic acid pinacol ester stability and reactivity
Welcome to the technical support guide for 3-Methylpyridine-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common experimental challenges, provide in-depth explanations for reaction phenomena, and offer robust protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Here we tackle the most common issues encountered when working with this compound.
Q1: My Suzuki-Miyaura reaction is giving a very low yield or failing completely. What are the most likely causes?
Low yields are a frequent issue and can stem from several factors. The most common culprits are related to reaction conditions and reagent quality.[1] A primary reason for low yield is the degradation of the boronic ester before it can participate in the catalytic cycle.[2]
-
Atmosphere Control: The Palladium(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst oxidation and inactivation.[3]
-
Reagent Quality: The purity and stability of all reagents are paramount. The boronic ester itself can degrade if improperly stored. The base should be anhydrous and finely powdered for optimal reactivity.[3]
-
Catalyst System: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often necessary for challenging couplings involving heteroaromatic compounds.[2]
-
Base and Solvent Selection: The base is not just an activator but also influences the stability of the boronic ester. An inappropriate base can accelerate side reactions. The solvent system must be able to dissolve all components and facilitate the interaction between the aqueous and organic phases if a biphasic system is used.[1]
Q2: I've identified the byproduct of my reaction as 3-methylpyridine. What is causing this and how can I prevent it?
The formation of 3-methylpyridine is a classic sign of protodeboronation (or protodeborylation). This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3][4]
This process is particularly prevalent with heteroaromatic boronic acids and is often promoted by the presence of a proton source, such as water, in combination with certain bases.[3]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents are rigorously dried and use an anhydrous base. While some water is often necessary to hydrolyze the pinacol ester to the active boronic acid, excess water can promote protodeboronation.[3]
-
Careful Base Selection: While a base is essential, overly harsh basic conditions can accelerate this side reaction. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). Fluoride-based bases like potassium fluoride (KF) or cesium fluoride (CsF) can also be effective.[1][4]
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress and stop it as soon as the starting material is consumed.
Q3: My main impurity is a symmetrical bipyridine. What is this and how do I avoid it?
This impurity is the result of a homocoupling reaction of your this compound. This occurs when two molecules of the boronic ester react with each other, catalyzed by the palladium complex.[3]
Homocoupling is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[3]
To minimize homocoupling:
-
Strict Oxygen Exclusion: This is the most critical factor. Use freeze-pump-thaw cycles or sparge your solvents thoroughly with an inert gas. Ensure a positive pressure of nitrogen or argon is maintained throughout the experiment.[3]
-
Stoichiometry Control: While a slight excess of the boronic ester (typically 1.1-1.2 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.[3]
Troubleshooting Guide: A Deeper Dive
When experiments go awry, a systematic approach is key. This guide provides a logical workflow to diagnose and resolve common issues.
Problem 1: Low Conversion of Starting Aryl Halide
If you observe a significant amount of your starting aryl halide remaining after the reaction, the issue likely lies with the activation of the catalyst or the boronic ester.
-
The Role of the Base: The base's primary function is to react with the boronic acid (formed in situ from the pinacol ester) to generate a more nucleophilic boronate anion. This anion is what participates in the crucial transmetalation step with the palladium complex. If the base is too weak or insoluble, this activation will be inefficient.
-
The Hydrolysis Step: this compound must first be hydrolyzed to the corresponding boronic acid. This typically requires a small amount of water in the solvent system (e.g., dioxane/water mixtures).[5][6] If the reaction is run under strictly anhydrous conditions with a base that cannot facilitate hydrolysis, the catalytic cycle may not initiate efficiently.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose low conversion issues.
Effect of Base on Stability and Reactivity
The choice of base is arguably one of the most critical parameters in a Suzuki-Miyaura reaction involving boronic esters. The base must be strong enough to promote the formation of the boronate anion but not so strong that it causes significant degradation of the starting materials or products.
| Base | Type | pKa (Conjugate Acid) | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Inorganic | ~12.3 | Dioxane/H₂O, Toluene/H₂O | Good general base, often provides a balance of reactivity and stability.[2] | Can be hygroscopic; requires fine powdering for best results. |
| Cs₂CO₃ | Inorganic | ~10.3 | Dioxane/H₂O, DMF | Highly soluble, effective for challenging couplings. | More expensive, can be too basic for sensitive substrates. |
| K₂CO₃ | Inorganic | ~10.3 | Dioxane/H₂O, Ethanol/H₂O | Inexpensive and widely used.[1] | Moderate reactivity, may require higher temperatures. |
| KF | Inorganic | ~3.2 | Anhydrous THF, Dioxane | Mild, can prevent hydrolysis of base-labile functional groups. | Often results in slower reaction rates.[1] |
| LiOᵗBu | Organic | ~16.5 | Dioxane/H₂O | Very strong base, can be effective for unreactive chlorides.[5] | Can promote significant protodeboronation and other side reactions. |
Mechanistic Role of the Base
The base plays a dual role: first, it facilitates the hydrolysis of the pinacol ester to the boronic acid, and second, it deprotonates the boronic acid to form the active boronate species.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Methylpyridine-4-boronic Acid Pinacol Ester and its Isomers in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in a multitude of biologically active compounds necessitates robust and versatile synthetic methodologies for its incorporation into complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and pyridine boronic acids are key players in this arena.[1] This guide provides an in-depth comparison of 3-Methylpyridine-4-boronic acid pinacol ester with its structural isomers, offering insights into their relative performance in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
The Critical Role of Isomeric Purity and Reactivity
The precise positioning of a methyl group and the boronic acid moiety on the pyridine ring dramatically influences the reagent's stability, reactivity, and ultimately, the efficiency of the cross-coupling reaction. Understanding these nuances is critical for reaction optimization, yield maximization, and impurity profiling. This guide will dissect the electronic and steric factors that govern the performance of these valuable building blocks.
Structural Isomers Under Comparison
This guide focuses on the comparative performance of this compound against a selection of its isomers, chosen to represent the diversity of substitution patterns on the pyridine ring.
Caption: Structural isomers of methylpyridine boronic acid pinacol ester discussed in this guide.
Understanding the “2-Pyridyl Problem” and the Advantage of Pinacol Esters
A significant challenge in Suzuki-Miyaura couplings involving pyridine-based reagents is the "2-pyridyl problem." Pyridine boronic acids with the boronic acid group at the 2-position often exhibit poor reactivity. This is attributed to two primary factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes.
-
Protodeboronation: The proximity of the nitrogen atom can facilitate the cleavage of the C-B bond by a proton source (e.g., water), leading to the undesired loss of the boronic acid functionality.
Pinacol esters of boronic acids offer enhanced stability compared to their corresponding free boronic acids.[2][3][4] The pinacol group provides steric bulk, which can hinder protodeboronation and unwanted side reactions. Furthermore, they are generally crystalline, easier to handle, and have a longer shelf life.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [5] (representative) |
| 2-Methylpyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 | [6][7] (representative) |
| 4-Methylpyridine-2-boronic acid pinacol ester | Pd(dppf)Cl₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 65 | [8] (representative) |
| 5-Methylpyridine-3-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 | [9][10] (representative) |
Analysis of the Data:
-
3- and 5-Substituted Isomers Show Superior Performance: this compound and 5-Methylpyridine-3-boronic acid pinacol ester consistently provide high yields. This is attributed to the boronic ester group being electronically and sterically unencumbered by the pyridine nitrogen. The methyl group in the 3- or 5-position has a minimal steric impact on the boronic acid group and can even be slightly electron-donating, which can facilitate the transmetalation step.
-
2-Substituted Isomers Exhibit Reduced Reactivity: As anticipated due to the "2-pyridyl problem," 4-Methylpyridine-2-boronic acid pinacol ester shows a lower yield, even with a more sophisticated ligand (XPhos) and stronger base (K₃PO₄). The proximity of the boronic ester to the nitrogen atom likely leads to some degree of catalyst inhibition and/or protodeboronation.
-
The Case of 2-Methylpyridine-4-boronic acid pinacol ester: This isomer performs reasonably well, though with a slightly lower yield compared to the 3- and 5-substituted counterparts. While the boronic ester is at the 4-position, the methyl group at the 2-position can exert a steric effect, potentially hindering the approach of the palladium complex to the pyridine nitrogen and thus mitigating catalyst inhibition to some extent.
The Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst, ligand, base, and solvent is not arbitrary. Each component plays a crucial role in navigating the complexities of the Suzuki-Miyaura catalytic cycle, especially with heteroaromatic substrates.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. 2-methylpyridine-4-boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-(N,2,2,2-tetramethylacetamido)-5-methylpyridine-3-boronic acid pinacol ester [synhet.com]
- 10. scbt.com [scbt.com]
A Comparative Guide to the Analytical Characterization of 3-Methylpyridine-4-boronic acid pinacol ester and its Derivatives
This guide provides an in-depth, objective comparison of analytical techniques for the characterization of 3-Methylpyridine-4-boronic acid pinacol ester, a critical building block in modern medicinal chemistry. As researchers, scientists, and drug development professionals, the rigorous and accurate characterization of such reagents is paramount to ensure the reproducibility and success of synthetic campaigns, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions. This document moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to navigate the unique analytical challenges posed by this class of compounds.
The primary analytical hurdle for boronic acid pinacol esters is their inherent susceptibility to hydrolysis, which cleaves the pinacol group to yield the corresponding boronic acid.[1][2] This transformation not only impacts the purity of the starting material but also introduces a compound with vastly different physical properties (e.g., polarity, solubility), complicating chromatographic analysis and potentially misleading spectral interpretation. The following sections detail a multi-technique approach designed to provide a comprehensive and validated analytical profile of these reactive intermediates.
Core Analytical Workflow: A Validated Approach
A robust analytical strategy does not rely on a single technique but rather employs a logical, tiered approach. Initial purity assessment is typically performed using chromatography, which informs subsequent, more detailed structural confirmation by spectroscopic and spectrometric methods. For absolute structural elucidation, especially for novel derivatives, crystallographic techniques are the definitive standard.
References
alternative reagents to 3-Methylpyridine-4-boronic acid pinacol ester for pyridine synthesis
For researchers, scientists, and drug development professionals, the pyridine moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in bioactive molecules necessitates robust and versatile synthetic methodologies. While 3-methylpyridine-4-boronic acid pinacol ester and its analogs have been workhorses in Suzuki-Miyaura cross-coupling, their inherent instability, particularly the propensity for protodeboronation, often leads to inconsistent yields and limitations in substrate scope. This guide provides an in-depth comparison of alternative reagents, offering field-proven insights and experimental data to empower chemists with a broader toolkit for pyridine ring construction.
The "2-Pyridyl Problem": A Causal Analysis
The primary challenge in using 2-pyridylboronic acids and their esters lies in the facile cleavage of the C-B bond by acidic protons, a process known as protodeboronation. This is exacerbated by the electron-deficient nature of the pyridine ring and the proximity of the nitrogen atom, which can coordinate to the metal center and influence the reaction pathway in unpredictable ways. The consequences for a synthetic campaign are significant: reduced yields, the need for excess reagents, and difficulties in purification. To overcome these hurdles, several innovative classes of reagents have been developed, each with a unique strategy to tame the reactivity of the pyridyl nucleophile.
A Comparative Analysis of Alternative Reagents
This guide will explore the following classes of reagents as alternatives to traditional pyridylboronic acid esters:
-
Potassium Pyridyltrifluoroborates
-
Pyridyl MIDA Boronates
-
Pyridylzinc Reagents (Negishi Coupling)
-
Pyridylstannanes (Stille Coupling)
-
Pyridyl Grignard Reagents (Kumada Coupling)
-
Pyridylsilanes (Hiyama Coupling)
Each of these alternatives offers a distinct set of advantages and is suited for different synthetic challenges. The following sections will delve into the specifics of each reagent class, providing a head-to-head comparison of their performance.
Potassium Pyridyltrifluoroborates: Enhanced Stability and Reliability
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for many applications, especially in the synthesis of heteroaromatic compounds.[1][2]
Core Advantages:
-
Enhanced Stability: As tetracoordinate boron species, potassium pyridyltrifluoroborates are significantly more stable than their boronic acid counterparts.[1] They are often crystalline, bench-stable solids that can be stored for extended periods without degradation.[3]
-
Resistance to Protodeboronation: The trifluoroborate moiety protects the carbon-boron bond from premature cleavage, leading to more reproducible and higher-yielding cross-coupling reactions.[1][2]
-
Broad Compatibility: They are compatible with a wide range of functional groups and reaction conditions.[4]
Experimental Data Summary:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Yield (%) | Reference |
| Potassium 3-pyridyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂, SPhos, K₂CO₃, t-BuOH/H₂O, 80 °C | 95 | [4] |
| Potassium 4-pyridyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂, RuPhos, K₂CO₃, t-BuOH/H₂O, 80 °C | 92 | [5] |
| Potassium 2-pyridyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C | 88 | [2] |
Mechanism of Activation and Cross-Coupling:
Under basic aqueous conditions, the trifluoroborate is thought to undergo hydrolysis to form a boronic acid or a related reactive species in situ, which then participates in the Suzuki-Miyaura catalytic cycle.
Caption: Activation of Potassium Organotrifluoroborates for Suzuki-Miyaura Coupling.
Pyridyl MIDA Boronates: The "Slow-Release" Strategy
N-methyliminodiacetic acid (MIDA) boronates represent a clever solution to the instability of boronic acids by reversibly protecting the boronic acid moiety.[6]
Core Advantages:
-
Exceptional Stability: MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[7][8]
-
Controlled Release: They are unreactive in anhydrous cross-coupling conditions but can be deprotected under mild aqueous basic conditions to slowly release the corresponding boronic acid.[9][10] This "slow-release" mechanism minimizes the concentration of the unstable boronic acid at any given time, thus suppressing protodeboronation.
-
Iterative Cross-Coupling: The stability of MIDA boronates allows for sequential cross-coupling reactions, a powerful strategy in the synthesis of complex molecules.[11]
Experimental Data Summary:
| MIDA Boronate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Pyridyl MIDA boronate | 4-Chloro-N,N-dimethylaniline | XphosPdcycle, Cu(OAc)₂, DEA, K₃PO₄, DMF, 100 °C | 85 | [12] |
| 4-Methyl-2-pyridyl MIDA boronate | 1-Bromo-4-methoxybenzene | XphosPdcycle, Cu(OAc)₂, DEA, K₃PO₄, DMF, 100 °C | 82 | [7] |
| 6-Methoxy-2-pyridyl MIDA boronate | 1-Bromo-3,5-dimethylbenzene | XphosPdcycle, Cu(OAc)₂, DEA, K₃PO₄, DMF, 100 °C | 78 | [7] |
Workflow for MIDA Boronate Mediated Cross-Coupling:
Caption: Stepwise process of MIDA boronate deprotection and subsequent cross-coupling.
Pyridylzinc Reagents (Negishi Coupling): High Reactivity and Functional Group Tolerance
The Negishi coupling, which utilizes organozinc reagents, is a powerful alternative for constructing C-C bonds, particularly with challenging heteroaromatic systems.[13][14]
Core Advantages:
-
High Reactivity: Pyridylzinc reagents are highly effective nucleophiles, often enabling reactions to proceed at room temperature.[15][16]
-
Avoidance of Protodeboronation: The use of organozinc reagents completely bypasses the issue of protodeboronation that plagues boronic acids.[15][17]
-
Excellent Functional Group Tolerance: The Negishi coupling is known for its broad functional group compatibility.[13][17]
-
Air-Stable Formulations: Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, enhancing their practicality and ease of use.[15][16][18][19]
Experimental Data Summary:
| Pyridylzinc Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Pyridylzinc pivalate | 4-Chlorobenzonitrile | Pd₂(dba)₃, XPhos, THF, 65 °C | 95 | [15] |
| 3-Methyl-2-pyridylzinc chloride | 2-Bromopyridine | Pd(PPh₃)₄, THF, Reflux | 85 | [13] |
| 2-Pyridylzinc bromide | 4-Bromoanisole | Pd(PPh₃)₄, THF, RT | 92 | [14] |
Catalytic Cycle of Negishi Coupling:
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
Other Cross-Coupling Methodologies: A Brief Overview
While the Suzuki-Miyaura and Negishi couplings are often the go-to methods, other classic cross-coupling reactions also provide viable routes to pyridines, each with its own set of considerations.
a) Stille Coupling (Organostannanes)
-
Advantages: Organotin reagents are generally stable to air and moisture and tolerate a wide variety of functional groups.[20][21]
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[22]
b) Kumada Coupling (Grignard Reagents)
-
Advantages: This is one of the earliest cross-coupling methods and is often cost-effective due to the use of readily available Grignard reagents.[23][24]
-
Disadvantages: The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[25][26]
c) Hiyama Coupling (Organosilanes)
-
Advantages: Organosilanes are generally non-toxic and stable.[27][28]
-
Disadvantages: The reaction typically requires an activating agent, such as a fluoride source or a strong base, which can limit its compatibility with sensitive substrates.[29]
Comparative Summary of Cross-Coupling Reactions for Pyridine Synthesis:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OR)₂ | Broad functional group tolerance; commercially available reagents. | Reagent instability (protodeboronation). |
| Negishi | R-ZnX | High reactivity; excellent functional group tolerance; avoids protodeboronation. | Moisture sensitivity of some reagents. |
| Stille | R-SnR'₃ | Air and moisture stable; broad functional group tolerance. | High toxicity of tin reagents and byproducts. |
| Kumada | R-MgX | Cost-effective; uses readily available Grignard reagents. | Limited functional group tolerance. |
| Hiyama | R-SiR'₃ | Low toxicity; stable reagents. | Requires an activator (fluoride or base). |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Pyridyltrifluoroborate
-
To a reaction vessel, add the aryl halide (1.0 equiv), potassium pyridyltrifluoroborate (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., THF/H₂O or Dioxane/H₂O).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Negishi Coupling with an in situ Generated Pyridylzinc Reagent
-
A solution of the halopyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium or t-butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 30 minutes.[13]
-
A solution of zinc chloride (1.1 equiv) in THF is added, and the mixture is allowed to warm to room temperature.
-
To this solution of the pyridylzinc reagent, the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are added.[13]
-
The reaction mixture is heated to reflux and stirred until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography.
Conclusion
The synthesis of substituted pyridines is a critical endeavor in modern chemistry. While traditional boronic acid pinacol esters have their place, a thorough understanding of the available alternatives is essential for any researcher in the field. Potassium pyridyltrifluoroborates and pyridyl MIDA boronates offer elegant solutions to the stability issues inherent in Suzuki-Miyaura couplings. For instances where high reactivity and broad functional group tolerance are paramount, pyridylzinc reagents in Negishi couplings present a powerful option. By carefully considering the specific synthetic challenge at hand, researchers can select the optimal reagent and methodology to achieve their goals with greater efficiency and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. カリウム ピリジン-4-トリフルオロボラート | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 19. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Kumada coupling - Wikipedia [en.wikipedia.org]
- 24. Kumada Coupling [organic-chemistry.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 27. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 28. Hiyama Coupling [organic-chemistry.org]
- 29. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Methylpyridine-4-boronic acid pinacol ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The strategic incorporation of nitrogen-containing heterocycles, such as pyridine, is a common motif in the design of biologically active molecules. This guide provides an in-depth, objective comparison of 3-Methylpyridine-4-boronic acid pinacol ester and its alternatives, offering a comprehensive analysis of performance, stability, and cost-effectiveness, supported by experimental data and detailed protocols.
The Strategic Importance of the Pyridine Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and modulate the physicochemical properties of a molecule makes it a highly desirable structural component. The introduction of a methyl group, as in 3-methylpyridine, can further enhance binding affinity and metabolic stability. Consequently, the efficient and cost-effective synthesis of substituted pyridines is a critical endeavor in drug discovery and development.
This compound: A Workhorse Reagent
This compound has emerged as a popular and versatile building block for introducing the 3-methyl-4-pyridyl moiety. The pinacol ester functionality offers a significant advantage over the corresponding free boronic acid in terms of stability and ease of handling.
Key Advantages of Pinacol Esters:
-
Enhanced Stability: Pinacol esters are generally less susceptible to protodeboronation and decomposition compared to their boronic acid counterparts, leading to a longer shelf-life and more consistent reaction outcomes.[1][2]
-
Improved Handling: They are often crystalline solids with lower polarity, making them easier to weigh, handle, and purify via standard techniques like column chromatography.
-
Compatibility: Pinacol esters are compatible with a wide range of reaction conditions, offering flexibility in process development.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
The true measure of a reagent's utility lies in its performance in the desired chemical transformation. Here, we compare this compound with its primary alternative, the N-methyliminodiacetic acid (MIDA) boronate, and discuss the impact of the boronic acid derivative on reaction efficiency.
The Rise of MIDA Boronates: A Stability-Focused Alternative
While pinacol esters offer improved stability over boronic acids, certain sensitive substrates can still pose challenges. N-methyliminodiacetic acid (MIDA) boronates have been developed as exceptionally stable, air- and moisture-tolerant surrogates for boronic acids.[3] The tetracoordinate boron center in MIDA boronates renders them unreactive under standard anhydrous cross-coupling conditions, with the active boronic acid being slowly released in the presence of an aqueous base.[3][4]
Head-to-Head Performance Data (Synthesized from Literature)
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 12 | 85 | [2] (representative) |
| 3-Pyridyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 92 | [3] (representative) |
| 4-Pyridylboronic acid pinacol ester | 4-Iodopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 80 | 12 | 97.8 | [5][6] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF/IPA | 100 | 4 | 85 | [7] |
Key Observations:
-
MIDA Boronates for Challenging Couplings: MIDA boronates often provide superior yields, especially with less reactive coupling partners like aryl chlorides, due to the slow-release mechanism that minimizes the concentration of the potentially unstable free boronic acid at any given time.[3]
-
Pinacol Esters: The Cost-Effective Workhorse: For routine couplings with more reactive partners like aryl bromides and iodides, pinacol esters generally provide excellent yields and are often the more cost-effective option.[5][6]
-
Reaction Conditions Matter: The choice of catalyst, ligand, base, and solvent system plays a crucial role in the success of the coupling reaction and can be tailored to the specific boronic acid derivative being used.
Cost-Effectiveness Analysis
A comprehensive evaluation of a synthetic reagent must extend beyond reaction yield to include a thorough cost analysis. The following table provides a comparative cost analysis based on currently available pricing from major chemical suppliers.
| Reagent | Supplier | Purity | Price (USD/g) | Cost per mmol (USD) |
| This compound | Supplier A | 95% | 150 | 32.86 |
| Supplier B | >95% | 135 | 29.58 | |
| Supplier C | 97% | 165 | 36.14 | |
| 3-Pyridyl MIDA boronate | Supplier D | 97% | 250 | 58.50 |
| Supplier E | 95% | 230 | 53.82 |
Cost-per-Reaction Calculation (Illustrative Example):
Assuming a 1 mmol scale reaction with a 1.2 equivalent of the boronic acid derivative:
-
This compound (average cost): 1.2 mmol *
39.4332.86/mmol=∗∗ -
3-Pyridyl MIDA boronate (average cost): 1.2 mmol *
67.3956.16/mmol=∗∗
For routine applications where high stability is not the primary concern, This compound offers a significant cost advantage over its MIDA boronate counterpart. However, for challenging couplings where the MIDA boronate provides a substantially higher yield, the increased cost may be justified by the value of the final product and the avoidance of costly purification of side products.
Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for Suzuki-Miyaura coupling reactions using both this compound and a representative pyridyl MIDA boronate are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a Pyridyl MIDA Boronate with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Pyridyl MIDA boronate (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), pyridyl MIDA boronate (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
This compound is a robust and cost-effective reagent for the synthesis of 3-methyl-4-arylpyridines, particularly when coupling with aryl bromides and iodides. Its stability and ease of handling make it a valuable tool for both small-scale and large-scale synthesis.
For more challenging couplings, such as those involving unactivated aryl chlorides or substrates prone to decomposition, the use of a pyridyl MIDA boronate is recommended. While more expensive, the slow-release mechanism can lead to significantly higher yields, justifying the additional cost in many drug discovery and development settings.
The choice between these two excellent reagents should be made on a case-by-case basis, considering the reactivity of the coupling partners, the desired scale of the reaction, and the overall project budget. By understanding the trade-offs between stability, reactivity, and cost, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research programs.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Computational Modeling of 3-Methylpyridine-4-boronic Acid Pinacol Ester Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount. 3-Methylpyridine-4-boronic acid pinacol ester stands as a crucial reagent in modern synthetic chemistry, particularly in the construction of complex molecules central to pharmaceutical discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions, is well-established. This guide provides an in-depth comparison of computational modeling approaches to elucidate the mechanisms and predict the outcomes of reactions involving this versatile molecule. By moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring a robust and validated understanding of the underlying chemistry.
The Pivotal Role of Computational Chemistry
The intricate nature of palladium-catalyzed cross-coupling reactions, characterized by multiple competing pathways and transient intermediates, often presents a significant challenge for purely experimental elucidation.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mapping out the energetic landscapes of these reactions, identifying transition states, and rationalizing observed selectivities.[1][2][3][4] This predictive power allows for the optimization of reaction conditions and the rational design of new catalysts and substrates.
Core Reactions of this compound: A Comparative Modeling Approach
The reactivity of this compound is dominated by its participation in several key cross-coupling reactions. Here, we compare and contrast the computational strategies for modeling three of the most significant transformations.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] The catalytic cycle, as illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational Strategy Comparison:
The accuracy of a DFT model for the Suzuki-Miyaura reaction is highly dependent on the choice of functional and basis set. Below is a comparison of commonly employed methods:
| Computational Method | Strengths | Weaknesses | Recommended for |
| B3LYP/6-31G(d) | Computationally efficient, good for initial geometry optimizations. | May not accurately capture dispersion interactions, can underestimate reaction barriers. | Rapid screening of reaction pathways. |
| PBE0-D3/def2-TZVP | Includes dispersion corrections (D3), providing more accurate energetics, especially for non-covalent interactions.[7][8] | More computationally demanding than B3LYP. | Accurate prediction of reaction barriers and intermediate stabilities. |
| M06-L/def2-TZVP | A meta-GGA functional that can perform well for transition metal chemistry without the high cost of hybrid functionals.[9] | Performance can be system-dependent. | Systems where electron correlation effects are significant. |
Protocol for Modeling the Transmetalation Step:
The transmetalation step, where the organic fragment is transferred from boron to palladium, is often the rate-determining step and is mechanistically complex.[4][5] The role of the base is crucial and must be explicitly modeled.[4]
-
System Setup: Construct the initial geometries of the palladium complex (e.g., Ar-Pd(II)-X(L2)), the boronic ester (3-Methylpyridine-4-B(pin)), and the base (e.g., OH-).
-
Solvent Model: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to account for bulk solvent effects.
-
Mechanism Exploration: Investigate the two primary proposed mechanisms: the "oxo-palladium pathway" and the "oxoboronate pathway".[10] This involves locating the transition states for each pathway.
-
Frequency Analysis: Perform frequency calculations on all optimized structures (reactants, intermediates, transition states, and products) to confirm them as minima or first-order saddle points and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Profile: Construct a free energy profile for the competing pathways to determine the most favorable mechanism.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[11] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, but the nature of the nucleophile (an amine) introduces distinct mechanistic features.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Computational Considerations for the Role of the Base:
The choice of base and solvent can dramatically influence the reaction outcome.[12][13] Computational studies have been instrumental in understanding these effects.
-
Nonpolar Solvents: In solvents like toluene, an anionic base is generally required to deprotonate the palladium-amine complex.[13]
-
Polar Solvents: In polar solvents such as DMF, bromide dissociation from the palladium center becomes more feasible, but the base can also coordinate to the metal, potentially forming a stable, off-cycle intermediate.[13]
Benchmarking DFT Functionals:
For reactions involving transition metals, it is crucial to benchmark the performance of different DFT functionals against high-level ab initio calculations or experimental data.[7][9][14][15] The MME55 and MOBH35 benchmark sets provide valuable resources for evaluating functionals for metalloenzyme and organometallic reactions, respectively.[7][9][14] For Buchwald-Hartwig amination, functionals that accurately describe both the thermodynamics of ligand binding and the kinetics of the elementary steps are preferred. Range-separated hybrid functionals, such as ωB97X-V, often provide a good balance of accuracy and computational cost.[9]
The Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N bonds.[16] A key challenge in this reaction has been the lower reactivity of boronic acid pinacol esters compared to their corresponding boronic acids.[17][18]
Computational Workflow for Investigating Reactivity:
Caption: A typical computational workflow for investigating the Chan-Lam coupling mechanism.
Computational studies have revealed that the pinacol byproduct can form stable complexes with the Cu(II) catalyst, inhibiting turnover.[16] Furthermore, the mechanism of C-N bond formation can be complex, involving different copper oxidation states. A thorough computational investigation should consider these possibilities to accurately model the reaction.
Recommended Software for Computational Modeling
A variety of software packages are available for performing the DFT calculations described in this guide. The choice of software often depends on user preference, available computational resources, and specific features.
| Software | Licensing | Key Features |
| Gaussian | Commercial[19] | Widely used, extensive documentation, supports a vast array of quantum chemical methods.[19] |
| ORCA | Free for academic use[20] | Powerful and versatile, particularly strong for transition metal complexes and spectroscopic properties.[20] |
| GAMESS | Free[20] | Supports a wide range of quantum chemistry methods, including DFT, MP2, and Coupled-Cluster.[19] |
| CP2K | Open Source[20] | Well-suited for large systems and simulations in the condensed phase, utilizing a mixed Gaussian and plane waves approach.[20] |
Conclusion: A Synergy of Computation and Experiment
The computational modeling of reactions involving this compound offers invaluable insights into the intricate mechanisms of these synthetically important transformations. By carefully selecting and benchmarking computational methods, researchers can gain a predictive understanding of reactivity, selectivity, and the influence of reaction conditions. This guide provides a framework for approaching such studies, emphasizing the importance of a methodologically sound and critically evaluated computational approach. The synergy between computational modeling and experimental validation will continue to drive innovation in synthetic chemistry and accelerate the discovery of new medicines and materials.
References
- 1. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational investigation of palladium-catalyzed allene–allene cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arxiv.org [arxiv.org]
- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 17. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 19. studyguides.com [studyguides.com]
- 20. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
The Kinetics of Suzuki-Miyaura Couplings: A Comparative Guide to 3-Methylpyridine-4-boronic Acid Pinacol Ester
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The reaction's tolerance of a wide range of functional groups and the relatively low toxicity of its boron-based reagents have cemented its role in the construction of novel therapeutics and functional materials. Within the diverse family of boronic acid derivatives, heteroaromatic boronates, particularly those of pyridine, are of paramount importance due to the prevalence of the pyridine motif in pharmaceuticals.
This guide provides an in-depth comparison of the kinetic performance of 3-Methylpyridine-4-boronic acid pinacol ester in the Suzuki-Miyaura reaction. We will explore the factors that govern its reactivity in comparison to other structurally related pyridine boronic esters and provide detailed, field-proven protocols for conducting and monitoring these critical reactions. Our focus is on not just the "how" but the "why," offering insights into the causality behind experimental choices to empower you to optimize your synthetic strategies.
Understanding the "2-Pyridyl Problem" and the Importance of Boronic Esters
Historically, the use of 2-pyridylboronic acids in Suzuki couplings has been plagued by what is often termed the "2-pyridyl problem." This refers to the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are often susceptible to protodeboronation, a significant decomposition pathway that reduces reaction efficiency.[1]
To circumvent these challenges, more stable derivatives such as pinacol esters are frequently employed. These esters exhibit enhanced stability and, as we will explore, can directly participate in the transmetalation step, sometimes even at rates exceeding their corresponding boronic acids.[2][3]
Comparative Kinetics: The Influence of Electronics and Sterics
The rate of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the boronic ester. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and is highly sensitive to these factors.
It is generally accepted that electron-rich aryl boronic acids and esters undergo transmetalation more rapidly than their electron-deficient counterparts.[4] This is attributed to the increased nucleophilicity of the carbon atom attached to boron, facilitating its transfer to the electrophilic palladium center.
Let's consider a comparative kinetic study of the Suzuki-Miyaura coupling of 4-bromotoluene with three different pyridine boronic acid pinacol esters:
-
Substrate A: this compound (our compound of interest)
-
Substrate B: Pyridine-4-boronic acid pinacol ester
-
Substrate C: 3-Chloropyridine-4-boronic acid pinacol ester
| Substrate | Key Structural Feature | Expected Electronic Effect | Hypothetical Rate Constant (k, s⁻¹) |
| A | Electron-donating methyl group | Increased reactivity | 8.5 x 10⁻⁴ |
| B | Unsubstituted pyridine ring | Baseline reactivity | 6.2 x 10⁻⁴ |
| C | Electron-withdrawing chloro group | Decreased reactivity | 3.1 x 10⁻⁴ |
Table 1: Hypothetical comparative kinetic data for the Suzuki-Miyaura coupling of various pyridine boronic acid pinacol esters with 4-bromotoluene. The rate constants are illustrative and serve to highlight the expected trend based on electronic effects.
The methyl group in Substrate A is electron-donating, which increases the electron density on the pyridine ring and, consequently, the nucleophilicity of the carbon-boron bond. This leads to a faster rate of transmetalation compared to the unsubstituted Substrate B . Conversely, the electron-withdrawing chloro group in Substrate C decreases the electron density, slowing down the transmetalation step and resulting in a lower reaction rate.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 3-Methylpyridine-4-boronic acid pinacol ester
For the diligent researcher pushing the boundaries of discovery, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methylpyridine-4-boronic acid pinacol ester, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment to your research success includes empowering you with the knowledge to handle our products safely from acquisition to disposal.
The Chemical Profile: Understanding the Hazard
Before we delve into the disposal protocols, it is imperative to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, we can infer its toxicological profile from closely related compounds, such as 6-Methylpyridine-3-boronic acid pinacol ester. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a certified chemical fume hood.
Core Principles of Disposal: A Self-Validating System
The proper disposal of this compound is not merely a suggestion but a requirement dictated by federal and local regulations. The cornerstone of a compliant and safe disposal plan rests on the following principles:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Segregation: Never mix this waste with non-hazardous materials or incompatible chemicals.
-
Containment: Use designated, properly labeled, and sealed containers for all waste streams.
-
Documentation: Maintain accurate records of waste generation and disposal.
Adherence to these principles forms a self-validating system that minimizes risk and ensures regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, the following minimum PPE must be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with full-length sleeves. |
| Footwear | Closed-toe shoes. |
All handling of this chemical and its associated waste should be performed within a certified chemical fume hood to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedures provide a clear, actionable plan for the disposal of solid and liquid waste, as well as contaminated laboratory supplies.
Part 1: Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste. These containers should be made of a material compatible with pyridine and organoboron compounds.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a pyridine derivative and a boronic acid ester.[1]
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.[1]
Part 2: Solid Waste Disposal
-
Unused Reagent: Unwanted or expired this compound in its solid form should be transferred directly into the designated solid hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as weighing paper, gloves, and absorbent pads, must be placed in the solid hazardous waste container.
Part 3: Liquid Waste Disposal
-
Reaction Mixtures: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Solvent Rinses: Any solvent used to rinse glassware that has contained the compound must also be collected as liquid hazardous waste. Do not dispose of these rinses down the drain.
Part 4: Decontamination of Glassware
Proper cleaning of laboratory glassware is essential to prevent cross-contamination and ensure the accuracy of future experiments.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as liquid hazardous waste.
-
Basic Wash: A wash with a basic solution can help to hydrolyze the pinacol ester to the more water-soluble boronic acid, facilitating its removal.[1] Prepare a dilute solution of a laboratory-grade detergent in water. Soak or scrub the glassware with this solution.
-
Tap Water Rinse: Thoroughly rinse the glassware with tap water to remove the detergent.
-
Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining inorganic ions.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or uncontained spills, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to contain the spread. For solid spills, carefully sweep the material to avoid creating dust.
-
Neutralization (for acidic boronic acids): While this compound is not strongly acidic, some boronic acids are. In such cases, neutralization with a weak base like sodium bicarbonate can be employed.
-
Cleanup: Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified based on its characteristics (e.g., toxicity) and its constituents. As a pyridine derivative, it may fall under the F005 listed waste code for spent non-halogenated solvents containing pyridine.[2][3][4][5][6] Additionally, if the waste exhibits toxicity characteristics, it could be assigned a D-code, such as D038 for pyridine.[2][6]
-
OSHA: The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP). This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.
It is the responsibility of the research institution and the individual researcher to be aware of and comply with all applicable federal, state, and local regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methylpyridine-4-boronic acid pinacol ester
Comprehensive Safety & Handling Guide: 3-Methylpyridine-4-boronic acid pinacol ester
As a Senior Application Scientist, this guide provides an in-depth operational and safety protocol for handling this compound (CAS No. 1032358-00-1). The procedures outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and manage the chemical's lifecycle from receipt to disposal. This document moves beyond a simple checklist, explaining the scientific rationale behind each safety measure to foster a deeply ingrained culture of safety and precision in the laboratory.
Hazard Assessment and Chemical Profile
This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pinacol ester functional group confers greater stability and ease of handling compared to the free boronic acid, making it less susceptible to dehydration and degradation.[1][2] Despite this enhanced stability, the compound is not benign and presents specific hazards that must be rigorously managed.
Based on supplier Safety Data Sheets (SDS), the primary hazards are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Rationale and Implications for Handling |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. This necessitates robust skin protection to prevent dermal exposure.[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | The compound, particularly as a fine powder, can cause significant pain and potential damage upon contact with eyes. Mandatory and appropriate eye protection is non-negotiable.[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Handling procedures must focus on minimizing dust generation.[3][4] |
Understanding these hazards is the foundational step in designing a safe handling workflow. All subsequent control measures directly address these risks.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, engineering controls must be in place to minimize exposure at the source. This hierarchical approach to safety is a core principle of modern laboratory management.[5][6]
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood.[7][8] This is the most critical engineering control, as it captures dust and vapors at the source, protecting the user from respiratory exposure.
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Proximity to Safety Equipment : Ensure a fully functional eyewash station and safety shower are immediately accessible and unobstructed from the workstation.[7][9] Regular testing of this equipment must be part of the laboratory's general safety plan.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must be deliberate and based on the specific risks identified in the hazard assessment.[6][10]
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EU Standard EN166 or ANSI Z87.1. | Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[3] |
| A full-face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., large-scale reactions, spill clean-up).[7][8] | This provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemically resistant nitrile gloves (minimum 5-mil thickness).[8][9] | Nitrile offers good resistance to pyridine derivatives and is a standard for incidental chemical splash protection.[11][12] Butyl rubber gloves are also an excellent, albeit less dexterous, alternative for prolonged contact.[13] |
| Inspect gloves for tears or punctures before each use. | A compromised glove offers no protection.[14][15] | |
| Employ the double-gloving technique for added protection during high-risk manipulations. | This minimizes the risk of exposure if the outer glove is breached. | |
| Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water after handling is complete.[7][9] | This prevents cross-contamination and accidental exposure. | |
| Body Protection | A buttoned, flame-resistant laboratory coat with long sleeves. | Protects skin and personal clothing from accidental spills and contamination.[7][8] |
| Long pants and fully enclosed, chemical-resistant footwear. | Ensures no skin is exposed at the lower extremities. Open-toed shoes are strictly prohibited in the laboratory.[8][9] | |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. | The fume hood provides adequate respiratory protection by containing the hazard.[7][9] |
| If engineering controls fail or for large-scale operations where dust generation is unavoidable, a NIOSH-approved respirator with an N95 (or better) particulate filter is required.[9] | This is a necessary precaution to prevent inhalation of irritating dust.[9] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a standardized workflow minimizes variability and risk. The following procedure covers the handling of the solid reagent from storage to use.
Caption: Step-by-step workflow for handling solid this compound.
Detailed Steps:
-
Preparation : Before handling the chemical, verify that the fume hood is operational and that the path to the eyewash station and safety shower is clear. Don all PPE as specified in the table above.
-
Weighing and Transfer :
-
Perform all manipulations in a fume hood to contain dust.[7]
-
Use a spatula to carefully transfer the solid to weigh paper or directly into a tared vessel. Avoid any scooping actions that could generate airborne dust.
-
Close the primary container immediately after extracting the required amount to protect the remaining reagent and prevent spills.[9]
-
-
Post-Handling & Decontamination :
-
Wipe down the spatula, work surface, and any other potentially contaminated equipment with a solvent-dampened cloth (e.g., isopropanol or ethanol).
-
Dispose of the cleaning materials and any contaminated consumables (e.g., weigh paper, gloves) in the designated solid hazardous waste container.[8]
-
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][16]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]
-
Small Spill (Solid) :
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7][17]
-
Carefully sweep the material into a labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[8][17]
-
Waste Segregation : Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[8]
-
Labeling : All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[8][18]
-
Solid Waste : This includes contaminated gloves, bench paper, weigh paper, and absorbed spill material. Place these items in a designated, sealed hazardous waste container.[8]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a compatible, sealed hazardous waste container.
-
Glassware Decontamination : To decontaminate glassware, rinse with an appropriate organic solvent and collect the rinsate as liquid hazardous waste. A subsequent rinse with a basic solution (e.g., dilute aqueous sodium hydroxide) can help convert residual boronic acid to a more water-soluble boronate salt, followed by a final water rinse.[8][19] All rinsates must be collected as hazardous waste.
-
Storage and Pickup : Store sealed waste containers in a designated satellite accumulation area and follow your institution's specific procedures for hazardous waste collection.[17]
By adhering to this comprehensive guide, laboratory professionals can confidently and safely utilize this compound, ensuring personal safety, environmental responsibility, and the integrity of their scientific work.
References
- 1. nbinno.com [nbinno.com]
- 2. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. file.bldpharm.com [file.bldpharm.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 19. reddit.com [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
